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  • Product: 1-Iodopropane-2,2-D2
  • CAS: 25493-15-6

Core Science & Biosynthesis

Foundational

1-Iodopropane-2,2-D2: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Mechanistic Applications

Executive Summary As a Senior Application Scientist, I frequently rely on precisely labeled isotopologues to elucidate complex reaction mechanisms and map transition state energetics. 1-Iodopropane-2,2-d2 (CAS Registry N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently rely on precisely labeled isotopologues to elucidate complex reaction mechanisms and map transition state energetics. 1-Iodopropane-2,2-d2 (CAS Registry Number: 25493-15-6) serves as a highly specialized, critical probe in physical organic chemistry, atmospheric modeling, and surface catalysis. By substituting protium with deuterium specifically at the beta-carbon (C2), researchers can exploit the kinetic isotope effect (KIE) to decouple competing reaction pathways—such as beta-hydride elimination versus radical abstraction.

This whitepaper provides an authoritative breakdown of the physical properties of 1-iodopropane-2,2-d2, the causality behind its mechanistic applications, and field-proven, self-validating protocols for its synthesis and experimental utilization.

Chemical Identity and Physical Properties

The physical properties of 1-iodopropane-2,2-d2 closely mirror its unlabelled counterpart (CAS: 107-08-4). The deviations that do exist arise primarily from the increased atomic mass of the deuterium atoms. The zero-point energy shift impacts its vibrational frequencies and bond dissociation energies, whereas macroscopic properties like boiling point and density exhibit only marginal, predictable increases.

According to safety and specification data from 1[1] and [], the comparative properties are summarized below:

Table 1: Comparative Physical and Chemical Properties
Property1-Iodopropane-2,2-d21-Iodopropane (Unlabelled)
CAS Registry Number 25493-15-6107-08-4
Molecular Formula C₃H₅D₂I (CH₃CD₂CH₂I)C₃H₇I
Molecular Weight 172.01 g/mol 169.99 g/mol
Density (at 25 °C) 1.8 ± 0.1 g/cm³1.743 g/cm³
Boiling Point 102.9 ± 3.0 °C101 – 102 °C
Melting Point ~ -101 °C-101 °C
Flash Point 44 °C (111 °F)44 °C (111 °F)
Water Solubility ~1 g/L (Sparingly soluble)~1 g/L

Mechanistic Significance: The "Why" Behind the Molecule

Why specifically label the C2 (beta) position? The beta-carbon is the nexus of reactivity for two major chemical phenomena studied in advanced drug development and environmental chemistry:

  • Atmospheric Radical Abstraction: In the marine boundary layer, alkyl iodides react with chlorine (Cl•) and hydroxyl (OH•) radicals. By comparing the reaction rates of unlabelled 1-iodopropane with 1-iodopropane-2,2-d2, scientists can determine if hydrogen abstraction predominantly occurs at the beta-position. A significant kinetic isotope effect (e.g., kH​/kD​>2 ) confirms that C-H bond cleavage at C2 is the rate-determining step, as demonstrated in studies published in the3[3].

  • Surface Catalysis & β-Hydride Elimination: When alkyl iodides are adsorbed onto metal surfaces (e.g., Pt(111)), the C-I bond dissociates below 200 K to form surface-bound alkyl groups. The thermal decomposition of these groups often proceeds via β-hydride elimination. Deuterating the beta-carbon allows researchers to track the rate of alkene formation (e.g., propene-d1) and map the transition state energetics, revealing that the evolution of the alkene is rate-limited by the elimination step[4].

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols incorporate built-in validation checkpoints. A protocol is only as reliable as its internal feedback loops.

Protocol 1: Synthesis and Purification of 1-Iodopropane-2,2-d2

While commercial procurement of >98 atom % D 1-iodopropane-2,2-d2 is common, laboratory synthesis is required for custom scale-ups. We utilize a modified Appel reaction to avoid the strong acidic conditions (like HI) that cause unwanted H/D scrambling.

  • Step 1: Precursor Validation. Obtain propan-1-ol-2,2-d2.

    • Validation Checkpoint: Perform quantitative ¹³C and ¹H NMR to confirm >98% deuterium incorporation strictly at the C2 position.

  • Step 2: Appel Iodination. Dissolve the precursor in anhydrous dichloromethane (DCM). Add triphenylphosphine (PPh₃) and imidazole, followed by the portion-wise addition of iodine (I₂) at 0 °C.

    • Causality: The Appel reaction proceeds via an inversion of configuration (if chiral) and strictly avoids carbocation intermediates, preserving the isotopic integrity at C2.

  • Step 3: Reaction Monitoring.

    • Validation Checkpoint: Monitor the reaction via GC-MS. Proceed only when the alcohol peak is fully consumed and the molecular ion peak (m/z 172) dominates.

  • Step 4: Workup and Fractional Distillation. Quench with sodium thiosulfate to neutralize unreacted I₂. Extract the organic layer, dry over MgSO₄, and perform fractional distillation.

    • Validation Checkpoint: Collect the fraction boiling at 102.9 ± 3.0 °C[].

  • Step 5: Stabilization and Final QC. Add copper wire to the purified liquid.

    • Causality: Alkyl iodides photolytically degrade over time to release I₂, turning the liquid yellow or pink. Copper acts as a scavenger, stabilizing the product and keeping it colorless[1].

Synthesis A Propan-1-ol-2,2-d2 (Isotopic Precursor) B Appel Iodination (PPh3, I2, Imidazole) A->B Activation C Crude 1-Iodopropane-2,2-d2 (Reaction Mixture) B->C Iodination D Fractional Distillation (bp 102.9°C) C->D Purification E Copper Stabilization (Inhibits I2 Formation) D->E Storage Prep F Pure Product (>98 atom % D) E->F Final QC

Synthesis workflow of 1-iodopropane-2,2-d2 featuring self-validating QC checkpoints.

Protocol 2: Kinetic Isotope Effect (KIE) Measurement via Laser Flash Photolysis

This protocol outlines how to determine if hydrogen abstraction by Cl• radicals occurs at the beta-carbon[3].

  • Step 1: Gas Mixture Preparation. In a temperature-controlled reaction cell (334–434 K), introduce a known concentration of 1-iodopropane-2,2-d2 and a chlorine radical precursor (e.g., Cl₂) in an inert Helium bath gas.

  • Step 2: Laser Flash Photolysis (LFP). Irradiate the mixture with a pulsed excimer laser (e.g., 351 nm).

    • Causality: This homolytically cleaves the Cl₂ precursor, generating a uniform, instantaneous concentration of Cl• radicals without prematurely degrading the alkyl iodide.

  • Step 3: Resonance Fluorescence (RF) Monitoring. Monitor the decay of Cl• radicals in real-time using an RF lamp.

    • Validation Checkpoint: Ensure the decay follows pseudo-first-order kinetics by maintaining the 1-iodopropane-2,2-d2 concentration in vast stoichiometric excess.

  • Step 4: Data Synthesis and KIE Calculation. Extract the bimolecular rate constant ( kD​ ). Compare this against the rate constant for unlabelled 1-iodopropane ( kH​ ) obtained under identical conditions.

    • Validation Checkpoint: A calculated kH​/kD​ ratio > 2 validates that primary beta-hydrogen abstraction is the dominant mechanistic pathway[3].

Mechanism cluster_0 Pathway A: Beta-Abstraction cluster_1 Pathway B: Alpha/Gamma Abstraction R 1-Iodopropane-2,2-d2 + Cl• Radical A1 Transition State [R-CD···Cl]‡ R->A1 Attack at C2 B1 Transition State [R-CH···Cl]‡ R->B1 Attack at C1/C3 A2 Primary KIE Observed (kH/kD > 2) A1->A2 B2 Secondary KIE Observed (kH/kD ≈ 1) B1->B2

Mechanistic divergence of radical abstraction pathways highlighting the kinetic isotope effect.

References

  • CDN Isotopes. "Safety Data Sheet: 1-Iodopropane-2,2-d2 (stabilized with copper)". cdnisotopes.com.1[1]

  • BOC Sciences. "CAS 25493-15-6 1-Iodopropane-[2,2-d2] - Isotope". bocsci.com. []

  • Cotter et al. "Rates and Mechanisms for the Reactions of Chlorine Atoms with Iodoethane and 2-Iodopropane". The Journal of Physical Chemistry A - ACS Publications. 3[3]

  • Chemical Engineering Department, Carnegie Mellon University. "Transition State for β-Hydride Elimination in Alkyl Groups on Pt(111)". cmu.edu. 4[4]

Sources

Exploratory

Spectroscopic Fingerprinting of 1-Iodopropane-2,2-D2: A Technical Guide to Isotopic IR Shifts and Structural Validation

Executive Summary In mechanistic organic chemistry and drug development, deuterium-labeled compounds such as 1-iodopropane-2,2-d2 ( CH3​−CD2​−CH2​−I ) are indispensable for tracing metabolic pathways and evaluating kinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In mechanistic organic chemistry and drug development, deuterium-labeled compounds such as 1-iodopropane-2,2-d2 ( CH3​−CD2​−CH2​−I ) are indispensable for tracing metabolic pathways and evaluating kinetic isotope effects (KIE). Infrared (IR) spectroscopy provides a rapid, non-destructive modality to validate both the structural integrity and the isotopic purity of these compounds. This whitepaper details the mechanistic causality behind the vibrational shifts induced by C2-deuteration, outlines a self-validating experimental workflow, and provides a definitive spectral fingerprint for 1-iodopropane-2,2-d2.

Mechanistic Causality of Isotopic Shifts

To understand the IR spectrum of 1-iodopropane-2,2-d2, we must first examine the physics of molecular vibrations. The frequency ( νˉ ) of a stretching vibration is governed by Hooke’s Law for a harmonic oscillator:

νˉ=2πc1​μk​​

Where k is the force constant of the bond and μ is the reduced mass of the two atoms. When hydrogen ( 1H ) is replaced by deuterium ( 2H or D ) at the C2 position, the electronic environment—and therefore the force constant k —remains virtually unchanged. However, the reduced mass ( μ ) of the C-D bond ( ≈1.71 amu) is nearly double that of the C-H bond ( ≈0.92 amu).

According to , this mass increase causes the vibrational frequency to decrease by a factor of approximately 1/2​ (or ∼0.73 )[1]. Consequently, C-H stretching modes typically found near 2900 cm⁻¹ are forcefully shifted into the 2100–2250 cm⁻¹ region, creating a distinct, isolated signal that is highly diagnostic of successful deuteration.

Spectral Fingerprint & Peak Assignments

The IR spectrum of 1-iodopropane-2,2-d2 is a hybrid of shifted isotopic bands and unshifted structural bands. By comparing it to the unlabeled analog documented in the [2] and [3], we can establish a definitive peak assignment.

  • C-I Stretching: The carbon-iodine bond involves a highly massive iodine atom, resulting in a low-frequency stretch. Because this bond is physically removed from the C2 position, its frequency remains unperturbed at 500–600 cm⁻¹ .

  • C-D Stretching: The geminal deuterium atoms at the C2 position produce distinct asymmetric and symmetric stretching bands in the 2100–2250 cm⁻¹ range. This region is typically a "silent zone" in organic molecules, making it an ideal marker for isotopic purity[1].

  • C-H Stretching: The terminal methyl group ( CH3​ ) and the methylene group adjacent to the iodine ( C1−H2​ ) remain protonated. Therefore, strong sp3 C-H absorptions are still observed between 2850 and 2960 cm⁻¹ .

  • Bending Modes: The scissoring bend of the CD2​ group shifts downward from ~1465 cm⁻¹ to the 1050–1100 cm⁻¹ region, a phenomenon extensively analyzed in deuterated alkane studies by [4].

Quantitative Data Summary
Vibrational Mode1-Iodopropane (Unlabeled)1-Iodopropane-2,2-D2Mechanistic Causality / Note
C-I Stretch 500 - 600 cm⁻¹500 - 600 cm⁻¹Unaffected by C2 isotopic substitution due to spatial isolation.
C(2)-H Stretch 2850 - 2950 cm⁻¹AbsentCompletely replaced by the C-D stretching mode.
C(2)-D Stretch Absent2100 - 2250 cm⁻¹Downshifted due to the doubled reduced mass of deuterium.
C(1,3)-H Stretch 2850 - 2960 cm⁻¹2850 - 2960 cm⁻¹Terminal CH3​ and C1−H2​ remain structurally intact.
C(2)-H Bend ~1465 cm⁻¹AbsentReplaced by the C-D bending mode.
C(2)-D Bend Absent~1050 - 1100 cm⁻¹Downshifted due to increased reduced mass of the CD2​ group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in drug development workflows, the IR acquisition protocol must be self-validating. As a Senior Application Scientist, I mandate the use of Attenuated Total Reflectance (ATR) FTIR over traditional transmission cells (e.g., NaCl/KBr plates). ATR prevents pathlength saturation, which can distort peak integration, and eliminates the risk of hygroscopic salt plates introducing confounding O-H stretch artifacts.

Step-by-Step ATR-FTIR Methodology
  • Crystal Preparation & Background: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and allow it to dry completely. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract ambient CO2​ and atmospheric moisture.

  • Sample Application: 1-iodopropane-2,2-d2 is moderately volatile (b.p. ~101 °C). Apply 2-3 drops of the neat liquid directly onto the ATR crystal. Crucial Causality Step: Immediately secure a volatile cover over the sample. This prevents rapid evaporation (which alters the effective pathlength during the scan) and blocks atmospheric moisture from exchanging with the sample.

  • Spectral Acquisition: Scan the sample using the exact parameters as the background. Ensure the C-H and C-D stretching peaks do not exceed an absorbance of 1.0 to maintain adherence to the Beer-Lambert law for accurate integration.

  • Internal Referencing (Self-Validation): Integrate the area under the C-H stretching band (2850–2960 cm⁻¹) and the C-D stretching band (2100–2250 cm⁻¹).

The Self-Validating Logic

This protocol uses the molecule as its own internal standard. In a perfectly labeled CH3​−CD2​−CH2​−I molecule, the ratio of protons to deuterons is exactly 5:2. By calibrating the integrated areas against known transition dipole moments, you establish a baseline ratio. If the sample has degraded or undergone H/D exchange due to improper storage, the C-D integral will proportionally decrease while the C-H integral increases. This inverse relationship instantly flags compromised isotopic purity without the need for an external calibration curve.

Workflow Visualization

G N1 Sample Preparation (Neat Liquid on ATR Crystal) N2 Background & Sample Scan (4000 - 400 cm⁻¹, 4 cm⁻¹ res) N1->N2 N3 Spectral Region Isolation N2->N3 N4 C-D Stretch (2100-2250 cm⁻¹) N3->N4 N5 C-H Stretch (2850-2960 cm⁻¹) N3->N5 N6 C-I Stretch (500-600 cm⁻¹) N3->N6 N7 Self-Validating Integration (Ratio C-D : C-H Areas) N4->N7 N5->N7 N6->N7 N8 Confirm Isotopic Purity & Structural Integrity N7->N8

Figure 1: Logical workflow for ATR-FTIR acquisition and self-validating isotopic purity analysis.

References

  • Title: Propane, 1-iodo- Infrared Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: PubChem Compound Summary for CID 33643, 1-Iodopropane Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Infrared Absorption Frequency of C-D Bonds Source: Pearson Channels URL: [Link]

  • Title: A Comparative Study of the CD and CH Stretching Spectral Regions Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

Sources

Foundational

Isotopic Divergence in Macroscopic Properties: A Technical Guide to Deuterated Propyl Iodide

Executive Summary In the realm of analytical chemistry and pharmaceutical development, isotopically labeled compounds serve as indispensable tools for mechanistic elucidation, pharmacokinetic tracing, and as internal sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and pharmaceutical development, isotopically labeled compounds serve as indispensable tools for mechanistic elucidation, pharmacokinetic tracing, and as internal standards for mass spectrometry. 1-Iodopropane-d7 (CAS: 59012-23-6) is a premier deuterated alkylating agent. While the substitution of protium ( 1 H) with deuterium ( 2 H) fundamentally alters the molecular mass, its impact on macroscopic physical properties—specifically boiling point and density—reveals a fascinating dichotomy governed by quantum mechanics and intermolecular forces.

This whitepaper provides an in-depth mechanistic analysis of why the density of deuterated propyl iodide shifts dramatically while its boiling point remains static, alongside field-proven, self-validating protocols for measuring these properties to verify isotopic purity.

Quantitative Data Presentation: The Isotope Effect

To understand the physical divergence between the unlabeled and deuterated forms of 1-iodopropane, we must first establish the empirical baseline. The following table summarizes the critical physicochemical properties of both variants 1.

Property1-Iodopropane (Unlabeled)1-Iodopropane-d7 (Deuterated)Shift ( Δ )
CAS Number 107-08-459012-23-6N/A
Molecular Formula C 3​ H 7​ IC 3​ D 7​ I+7 Neutrons
Molecular Weight 169.99 g/mol 177.04 g/mol +4.15%
Boiling Point 101–102 °C101–102 °C0.00%
Melting Point -101 °C-101 °C0.00%
Density (at 25 °C) 1.743 g/mL1.820 g/mL+4.42%

Mechanistic Causality: Density Amplification vs. Boiling Point Stagnation

As an Application Scientist, one must look beyond the empirical data to the underlying physical chemistry. The data presents an apparent paradox: a >4% increase in density with zero change in boiling point.

The Steric Isotope Effect and Density Amplification

Density ( ρ ) is a function of mass divided by molar volume. The substitution of seven protium atoms with deuterium increases the molecular mass from 169.99 g/mol to 177.04 g/mol (a 4.15% increase) 2. However, the observed density increases by 4.42% (from 1.743 to 1.820 g/mL). Why does the density increase outpace the mass increase?

The answer lies in the steric isotope effect . The potential energy well of a covalent bond is anharmonic. Because deuterium is twice as massive as protium, the C–D bond possesses a lower zero-point vibrational energy than the C–H bond. Sitting lower in this anharmonic well results in a shorter mean bond length (by approximately 0.005 Å per bond). Consequently, the overall van der Waals radius of the deuterated molecule is slightly smaller, leading to a reduced molar volume.

Intermolecular Forces and Boiling Point Stagnation

Boiling point is dictated by the enthalpy of vaporization, which relies entirely on the strength of intermolecular forces—specifically London dispersion forces and dipole-dipole interactions. In alkyl halides, these forces are overwhelmingly dominated by the highly polarizable electron cloud of the large iodine atom.

Isotopic substitution alters the nucleus but leaves the electron cloud distribution virtually identical. Because the polarizability and the molecular dipole moment remain unchanged, the energy required to separate the molecules in the liquid phase ( ΔHvap​ ) is identical. Therefore, the boiling point remains locked at 101–102 °C regardless of the deuteration state 3.

Experimental Workflows: Self-Validating Physicochemical Characterization

To utilize 1-iodopropane-d7 as a reliable internal standard, its isotopic purity must be verified. Because density scales linearly with the degree of deuteration, precision densitometry paired with boiling point verification serves as a robust, non-destructive QA/QC workflow.

Workflow N1 1-Iodopropane-d7 Batch Sample N2 Oscillating U-Tube Densitometry N1->N2 1 mL Aliquot N3 Micro-Ebulliometry Analysis N1->N3 5 mL Aliquot N4 Density: 1.820 g/mL (Mass/Volume Shift) N2->N4 Thermal Eq. (25°C) N5 BP: 101-102 °C (Vapor Pressure) N3->N5 1 atm Pressure N6 Isotopic Purity Validation N4->N6 Correlate N5->N6 Correlate

Experimental workflow for the physicochemical validation of 1-iodopropane-d7.

High-Precision Densitometry (Oscillating U-Tube Method)

Traditional pycnometry is prone to operator error and requires large sample volumes. For expensive deuterated compounds, an oscillating U-tube densitometer is required.

Self-Validating Protocol:

  • Calibration (The Validation Step): Flush the U-tube with dry air, followed by ultra-pure degassed water. Measure both at exactly 25.00 °C. Causality: If the measured density of water deviates by >0.00005 g/mL from the literature standard (0.99704 g/mL), the system is flagged for contamination, preventing false isotopic purity readings.

  • Sample Introduction: Inject 1.0 mL of 1-iodopropane-d7 into the U-tube using a Luer-lock syringe, ensuring zero bubble formation.

  • Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 25.00 °C ± 0.01 °C for 5 minutes.

  • Measurement: Record the oscillation frequency. The instrument calculates density based on the mass-spring principle. A reading of 1.820 g/mL confirms ≥98 atom % D isotopic purity.

Micro-Ebulliometry for Boiling Point Determination

Standard distillation setups can cause thermal degradation (dehalogenation) of alkyl iodides. Micro-ebulliometry prevents this while providing high accuracy.

Self-Validating Protocol:

  • Differential Baseline (The Validation Step): Load 5.0 mL of unlabeled 1-iodopropane into the reference chamber of a differential ebulliometer. Causality: Measuring the unlabeled standard simultaneously cancels out barometric pressure fluctuations. The boiling point of the deuterated sample is validated by its ΔTb​ relative to the standard, rather than an absolute temperature reading.

  • Sample Loading: Load 5.0 mL of 1-iodopropane-d7 (stabilized with copper) into the sample chamber.

  • Heating: Apply a controlled voltage to the internal heater to achieve a steady reflux rate of 1-2 drops per second.

  • Equilibration & Reading: Once the vapor-liquid equilibrium is reached (stable temperature for 10 minutes), record the temperature. The ΔTb​ between the reference and the sample should be ≤0.1 °C, confirming the identical intermolecular force profile of the isotopic variant.

References

  • Title : 1-Iodopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer | Source : Sigma-Aldrich | URL : 1

  • Title : 1-Iodopropane 99% | Source : Sigma-Aldrich | URL :

  • Title : 1-Iodopropane-d7 | C3H7I | CID 12208640 | Source : PubChem - NIH | URL : 2

  • Title : 1-Iodopropane-d7 | Isotope-Labeled Compound | Source : MedChemExpress | URL : 3

Sources

Exploratory

Introduction: The Significance of Deuteration in Propyl Iodides

An In-depth Technical Guide to the Thermodynamic Properties of 1-Iodopropane-2,2-D2 This guide provides a comprehensive technical overview of the thermodynamic properties of 1-iodopropane-2,2-D2. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1-Iodopropane-2,2-D2

This guide provides a comprehensive technical overview of the thermodynamic properties of 1-iodopropane-2,2-D2. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the fundamental principles and experimental methodologies required to determine these properties, offering field-proven insights into the causality behind experimental choices. Given the scarcity of published experimental data for this specific deuterated isotopologue, this guide establishes a robust framework for its characterization, using the well-documented properties of 1-iodopropane as a validated reference point.

1-Iodopropane (n-propyl iodide) is a versatile organoiodine compound.[1] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[2] This reactivity is fundamental in various synthetic applications. The strategic replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter reaction kinetics and metabolic pathways. This "kinetic isotope effect" is a powerful tool in mechanistic studies and drug development, where deuterated compounds can exhibit improved metabolic stability and pharmacokinetic profiles.[3][4]

1-Iodopropane-2,2-D2 (CAS No. 25493-15-6) is a valuable tool for such investigations.[5] Understanding its thermodynamic properties—specifically its enthalpy of formation, entropy, and heat capacity—is critical for predicting its stability, reactivity, and behavior in complex chemical and biological systems. These properties form the foundation for calculating the Gibbs free energy change (ΔG) for reactions, which ultimately determines reaction spontaneity.[6][7]

This guide outlines the established thermodynamic data for the non-deuterated parent compound, 1-iodopropane, and provides a detailed roadmap for the experimental and computational determination of these properties for 1-iodopropane-2,2-D2.

Thermodynamic Data for 1-Iodopropane: A Baseline for Comparison

Before exploring the deuterated analogue, it is essential to establish the known thermodynamic properties of 1-iodopropane (CAS No. 107-08-4). The National Institute of Standards and Technology (NIST) provides critically evaluated data that serves as our reference.[8][9]

Thermodynamic PropertySymbolPhaseValueUnitsReference
Standard Enthalpy of FormationΔfH°Gas-29.3 ± 1.7kJ/mol[8]
Standard Enthalpy of FormationΔfH°Liquid-63.5 ± 1.6kJ/mol[8]
Standard Enthalpy of VaporizationΔvapH°Liquid34.2 ± 0.4kJ/mol[9]
Constant Pressure Heat CapacityCpLiquid154.4J/mol·K[8]
Boiling PointTboilLiquid101.6 - 103.2°C[1]
Melting PointTfusLiquid-101.4°C[1]

Data sourced from the NIST Chemistry WebBook for 1-iodopropane at standard conditions (298.15 K and 1 bar where applicable).[8][9]

The Isotope Effect: Predicting the Impact of Deuteration

The substitution of two protium (¹H) atoms with deuterium (²H) at the C2 position of 1-iodopropane introduces subtle but significant changes in molecular properties, primarily due to the mass difference. This directly impacts the vibrational frequencies of the C-D bonds compared to C-H bonds.

  • Zero-Point Vibrational Energy (ZPVE): The ZPVE of a C-D bond is lower than that of a C-H bond. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. A lower ZPVE generally leads to a stronger bond and a more negative (more exothermic) enthalpy of formation.[4]

  • Molar Mass and Entropy: 1-Iodopropane-2,2-D2 has a higher molar mass (approx. 172.01 g/mol ) compared to 1-iodopropane (approx. 169.99 g/mol ).[1] This increase in mass, along with changes in vibrational and rotational energy levels, will affect the standard molar entropy (S°). While a heavier molecule might suggest higher entropy, the lower frequencies of C-D vibrations can lead to a more complex overall effect that requires experimental measurement or high-level calculation.[10]

Therefore, we can predict that the enthalpy of formation for 1-iodopropane-2,2-D2 will be slightly more exothermic than its non-deuterated counterpart. The effect on entropy and heat capacity requires precise experimental determination.

Experimental Determination of Thermodynamic Properties

A rigorous experimental workflow is necessary to determine the core thermodynamic properties of 1-iodopropane-2,2-D2. The following protocols are designed as self-validating systems, grounded in established principles of physical chemistry.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most direct method for determining the standard enthalpy of formation of an organoiodine compound is via combustion calorimetry.[11] The experiment measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Causality of Experimental Design: The core principle is Hess's Law. By measuring the enthalpy of combustion (ΔcH°), and knowing the standard enthalpies of formation of the combustion products (CO₂, H₂O, D₂O, and I₂), we can calculate the enthalpy of formation of the reactant.[12] For 1-iodopropane-2,2-D2 (CH₃CD₂CH₂I), the balanced combustion reaction is:

CH₃CD₂CH₂I(l) + 4.5 O₂(g) → 3 CO₂(g) + 2.5 H₂O(l) + D₂O(l) + 0.5 I₂(s)

The experimental design must ensure complete combustion and accurate measurement of the heat released. A bomb calorimeter is the instrument of choice for this high-precision measurement.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: Accurately weigh a sample (typically 0.5 - 1.0 g) of high-purity 1-Iodopropane-2,2-D2 into a quartz crucible. Due to its volatility, the sample may be encapsulated in a thin-walled glass ampoule or a gelatin capsule with a known enthalpy of combustion.[13]

  • Calorimeter Setup: Place the crucible in the bomb calorimeter's sample holder. Add a small, known amount of distilled water to the bomb to ensure all iodine produced is dissolved, forming a solution of hydroiodic acid, which simplifies the final state.

  • Assembly and Pressurization: Seal the bomb and purge it with a small amount of pure oxygen. Pressurize the bomb with high-purity oxygen to approximately 30 atm.

  • Thermal Equilibration: Submerge the sealed bomb in a precisely measured volume of water in the calorimeter's insulated jacket. Allow the entire system to reach thermal equilibrium, monitoring the temperature with a high-precision thermometer (e.g., a platinum resistance thermometer) until a stable baseline is achieved.

  • Ignition: Ignite the sample by passing an electric current through a fuse wire of known combustion energy.

  • Temperature Monitoring: Record the temperature of the water jacket at regular intervals until it reaches a maximum and then begins to cool. Continue recording to establish a post-combustion cooling curve.

  • Data Analysis:

    • Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method).

    • Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the predetermined energy equivalent of the calorimeter. C_cal is found by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

    • Subtract the heat contributions from the ignition fuse and any sample encapsulation material to find the heat of combustion of the sample (q_comb).

    • Calculate the standard enthalpy of combustion per mole (ΔcH°) of 1-Iodopropane-2,2-D2.

  • Calculation of ΔfH°: Use the following relationship derived from Hess's Law: ΔcH° = [3 * ΔfH°(CO₂, g) + 2.5 * ΔfH°(H₂O, l) + ΔfH°(D₂O, l) + 0.5 * ΔfH°(I₂, s)] - [ΔfH°(CH₃CD₂CH₂I, l) + 4.5 * ΔfH°(O₂, g)] Since ΔfH°(O₂, g) and ΔfH°(I₂, s) are zero by definition, the equation is rearranged to solve for ΔfH°(CH₃CD₂CH₂I, l).

Diagram: Workflow for Combustion Calorimetry

combustion_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation prep Weigh Sample & Encapsulate setup Place in Bomb & Add Water prep->setup pressurize Seal & Pressurize with O2 setup->pressurize equilibrate Submerge & Reach Thermal Equilibrium pressurize->equilibrate ignite Ignite Sample equilibrate->ignite monitor Record Temperature (Pre- & Post-Ignition) ignite->monitor calc_dT Calculate Corrected Temperature Rise (ΔT) monitor->calc_dT calc_q Calculate Total Heat (q_total = C_cal * ΔT) calc_dT->calc_q calc_dch Determine Molar Enthalpy of Combustion (ΔcH°) calc_q->calc_dch calc_dfh Calculate Enthalpy of Formation (ΔfH°) calc_dch->calc_dfh

Caption: Experimental workflow for determining ΔfH° using bomb calorimetry.

Heat Capacity (Cp) and Standard Entropy (S°)

The standard molar entropy of a substance at a given temperature is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to that temperature.

Causality of Experimental Design: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity (Cp) as a function of temperature, we can calculate the entropy increase from 0 K to a standard temperature like 298.15 K.[14] The relationship is given by:

S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

Any phase transitions (melting, boiling) must also be accounted for:

S°(298.15 K) = ∫₀ᵀfus (Cp,solid/T) dT + ΔfusH/Tfus + ∫ᵀfusᵀboil (Cp,liquid/T) dT + ΔvapH/Tboil + ...

Experimental Protocol: Adiabatic Calorimetry

  • Low-Temperature Calorimetry: An adiabatic calorimeter is used to measure Cp from cryogenic temperatures (~5 K) up to room temperature.

  • Sample Loading: A known mass of the sample is sealed in a sample vessel under vacuum.

  • Stepwise Heating: The sample is cooled to the lowest possible temperature. Then, a precisely known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

  • Heat Capacity Calculation: The heat capacity at a given temperature is calculated as Cp = (Energy Input) / (ΔT). This is repeated in small temperature increments up to 298.15 K.

  • Phase Transitions: The enthalpies of any phase transitions (e.g., melting) are measured by determining the total energy required to complete the transition at a constant temperature.

  • Entropy Calculation: The collected Cp(T) data is used to numerically integrate the equation ∫(Cp/T)dT to determine the standard molar entropy, S°(298.15 K).

Gibbs Free Energy (ΔG°)

Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been experimentally determined, the standard Gibbs free energy of formation (ΔfG°) can be calculated directly.

Causality of Calculation: The Gibbs free energy is the fundamental thermodynamic potential that relates enthalpy and entropy.[6] It represents the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. The standard Gibbs free energy of formation is calculated using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - T * ΔfS°

Where:

  • ΔfH° is the standard enthalpy of formation of 1-iodopropane-2,2-D2.

  • T is the standard temperature (298.15 K).

  • ΔfS° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states (graphite, H₂(g), D₂(g), and I₂(s)).[15][16] ΔfS° = S°(CH₃CD₂CH₂I) - [3S°(C, graphite) + 2.5S°(H₂, g) + S°(D₂, g) + 0.5*S°(I₂, s)]

Diagram: Relationship of Core Thermodynamic Properties

thermo_relationships H Enthalpy (ΔH°) Determined by Combustion Calorimetry G Gibbs Free Energy (ΔG°) Predicts Spontaneity H->G ΔG° = ΔH° - TΔS° S Entropy (S°) Determined by Adiabatic Calorimetry S->G ΔG° = ΔH° - TΔS°

Caption: Gibbs free energy is derived from experimentally determined enthalpy and entropy.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of 1-iodopropane in cyclohexane solution. Retrieved from [Link]

  • Royal Society of Chemistry. (1962). The theoretical interpretation of the distributions of deutero-propanes formed by exchange between propane and deuterium on metal catalysts. Transactions of the Faraday Society. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • ACS Publications. (2012, March 20). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrhenius plots for deuterium abstraction from fully deuterated propane (C3D8) by a chlorine atom. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2002). Thermodynamic analysis of halide binding to haloalkane dehalogenase suggests the occurrence of large conformational changes. Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

  • National Bureau of Standards. (1954). Thermodynamic properties of some gaseous halogen compounds. NBS Report. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Diiodopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Diiodopropane Reaction Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (2009, October 15). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Standard Reference Data. Retrieved from [Link]

  • NIST. (n.d.). iodopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • Canadian Science Publishing. (1963). The mercury-sensitized primary decomposition of deuterated propanes a mass spectrometric study. Canadian Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Chemical Science. Retrieved from [Link]

  • University of Tübingen. (n.d.). Calorimetry. Retrieved from [Link]

  • High-Performance Computing Infrastructure (HPCI). (n.d.). Creating a 'Compass' for Deuterium Chemistry through Theoretical Calculations. Retrieved from [Link]

  • OpenStax. (2019, February 14). 16.4 Free Energy. Chemistry 2e. Retrieved from [Link]

  • IB DP Chemistry Study Notes. (n.d.). Reactivity 1.4.2 — Gibbs Free Energy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Deuterio-3-iodopropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-iodo- Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodopropane. Retrieved from [Link]

  • YouTube. (2022, February 15). How to Calculate the Entropy S of a Reaction Problems, Example, Change of Entropy. Retrieved from [Link]

  • Aviv Analytical. (2013, July 11). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Retrieved from [Link]

  • Wikipedia. (n.d.). Heat capacities of the elements (data page). Retrieved from [Link]

  • YouTube. (2024, February 9). How to Calculate ΔS Change in Entropy - AP Chem Unit 9, Topic 2. Retrieved from [Link]

  • YouTube. (2016, December 19). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • Access Tuition. (2021). AS Chemistry Paper 2 2021. Retrieved from [Link]

  • YouTube. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Propane, 1-iodo-2,2-dimethyl-. Retrieved from [Link]

  • PMC. (2015). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. PeerJ. Retrieved from [Link]

  • Alloprof. (n.d.). Specific Heat Capacity of Some Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 27). 24.11: The Standard Gibbs Free Energy for H₂(g), I₂(g), and HI(g). Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Diiodine Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 14). 18.7: Entropy Changes in Chemical Reactions. Retrieved from [Link]

  • MDPI. (2021, August 16). Partitioning Entropy with Action Mechanics: Predicting Chemical Reaction Rates and Gaseous Equilibria of Reactions of Hydrogen from Molecular Properties. Entropy. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, October 10). ΔG Gibbs free energy. Retrieved from [Link]

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  • Physics Pages. (2021, July 12). ENTROPY OF DISTINGUISHABLE MOLECULES. Retrieved from [Link]

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Foundational

The Mechanism of Deuterium Exchange in 1-Iodopropane-2,2-d2: A Mechanistic Probe for Surface Catalysis and Pharmaceutical Labeling

Executive Summary Deuterium labeling is a transformative strategy in modern pharmacokinetics, utilized to enhance drug stability via the1[1]. However, the synthesis of selectively deuterated active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Deuterium labeling is a transformative strategy in modern pharmacokinetics, utilized to enhance drug stability via the1[1]. However, the synthesis of selectively deuterated active pharmaceutical ingredients (APIs) requires2[2]. To engineer these catalysts and prevent unwanted isotopic "washout" during late-stage synthesis, researchers must understand the fundamental steps of hydrogen-deuterium (H/D) exchange at the atomic level.

1-Iodopropane-2,2-d2 ( CH3​-CD2​-CH2​-I ) serves as an unparalleled mechanistic probe in surface chemistry. By utilizing this specific isotopologue, scientists can isolate the kinetics of β-hydride elimination—the core pathway driving isotopic scrambling in3[3]. This whitepaper details the causality, thermodynamics, and experimental validation of this mechanism.

Causality in Experimental Design: Why 1-Iodopropane-2,2-d2?

As an application scientist, selecting the right precursor is the difference between an ambiguous result and a definitive mechanism. We utilize 1-iodopropane-2,2-d2 for two highly specific structural reasons:

  • The Weak C-I Bond: Alkyl chlorides and bromides require high activation energies for carbon-halogen cleavage, which often competes with C-C or C-H bond scission, creating a chaotic mixture of surface species. In contrast, the C-I bond is exceptionally weak (~55 kcal/mol). On transition metals like Pt(111), it undergoes clean homolytic cleavage at cryogenic temperatures (~140 K), leaving a4[4].

  • The 2,2-d2 Isotopic Isolation: To understand H/D exchange, we must track which hydrogen atoms are actively participating. By fully deuterating the β-carbon, any elimination occurring at this position will exclusively remove a deuterium atom. This allows us to definitively distinguish β-elimination from α- or γ-elimination via 3[3].

The Core Mechanism of Deuterium Exchange

The H/D exchange of 1-iodopropane-2,2-d2 on a metal catalyst is a dynamic, self-validating system of reversible reactions. The sequence proceeds as follows:

  • Chemisorption and Cleavage: At ~140 K, the molecule chemisorbs, and the C-I bond breaks. The iodine atom remains as a surface spectator, while the propyl group forms a metal-carbon σ -bond at the α -carbon, generating4[4].

  • β-Deuteride Elimination: As thermal energy increases (>180 K), the metal surface inserts into the C-D bond at the β-position. This β-elimination yields a surface-bound monodeuteropropylene ( CH3​-CD=CH2​ ) and a3[3].

  • Re-addition and Scrambling: If surface hydrides (M-H) are present—either from co-dosed hydrogen gas or adjacent decomposition—they can re-add to the monodeuteropropylene. If a hydrogen atom adds to the β-carbon, the resulting alkyl species is CH3​-CHD-CH2​-M . This reversible olefin insertion represents a 4[4].

Mechanism A 1-Iodopropane-2,2-d2 (Gas Phase) B Surface n-Propyl-2,2-d2 + I(ad) A->B Adsorption & C-I Cleavage (~140 K) C β-Deuteride Elimination (Transition State) B->C Heat (>180 K) D Monodeuteropropylene + D(ad) C->D C-D Scission E H/D Exchange (H-addition) D->E + H(ad) F Surface n-Propyl-2-d1 (Exchanged Alkyl) E->F Alkene Insertion F->C Reversible Pathway

Reaction mechanism of β-hydride elimination and H/D exchange of 1-iodopropane-2,2-d2 on metal.

Quantitative Thermodynamics and Selectivity

The thermal milestones of this process dictate catalyst operating windows. Table 1 summarizes the kinetic parameters observed on a standard Pt(111) surface.

Table 1: Thermal Desorption and Reaction Milestones for 1-Iodopropane-2,2-d2 on Pt(111)

ProcessTemperature Range (K)Observable Surface Species / Event
Physisorption < 100 KIntact 1-iodopropane-2,2-d2
C-I Bond Cleavage 130 - 150 KSurface n-propyl-2,2-d2 + Iad​
β-Deuteride Elimination 180 - 220 KMonodeuteropropylene ( CH3​CD=CH2​ )
H/D Exchange (Re-addition) 200 - 250 KPropyl-d1, Propyl-d0 (in presence of Had​ )
Complete Dehydrogenation > 300 KPropylidyne ( C-CH2​-CH3​ derivatives), Coke

Experimental Workflow: UHV TPD and RAIRS

To observe this mechanism, researchers employ Ultra-High Vacuum (UHV) Temperature-Programmed Desorption (TPD) coupled with Reflection-Absorption Infrared Spectroscopy (RAIRS). This protocol is inherently self-validating: TPD provides mass-resolved kinetic data, while RAIRS offers orthogonal vibrational confirmation of the 3[3].

Step-by-Step Protocol
  • Surface Preparation: A Pt(111) single crystal is cleaned in UHV ( <10−10 Torr) via cycles of Ar+ sputtering and oxygen annealing, followed by flashing to 1200 K to ensure a defect-free surface.

  • Cryogenic Dosing: The crystal is cooled to 90 K using liquid nitrogen. 1-Iodopropane-2,2-d2 is introduced via a precision leak valve to achieve a calibrated fractional monolayer coverage.

  • Co-adsorption (Exchange Setup): To study active H/D exchange, H2​ gas is backfilled into the chamber, dissociating on the Pt surface to create a steady-state coverage of surface hydrides.

  • Linear Heating (TPD): The crystal is heated at a strict, linear rate (e.g., 2 K/s). This controlled thermal energy input directly correlates with the activation energies of surface reactions.

  • Multiplexed Detection: A quadrupole mass spectrometer (QMS) continuously monitors specific m/z fragments. The specific detection of m/z 43 (monodeuteropropylene) confirms β-deuteride elimination, while shifts in RAIRS spectra (loss of C-I stretch, appearance of C-D/C-H stretches) validate the structural evolution.

Workflow S1 1. Pt(111) Preparation Ar+ Sputter & Anneal S2 2. Cryogenic Dosing 1-Iodopropane-2,2-d2 at 90 K S1->S2 Cool to 90 K S3 3. Co-adsorption Dose H2 (Optional for Exchange) S2->S3 Backfill H2 S4 4. Linear Heating (TPD) Ramp at 2 K/s S3->S4 Isolate Chamber S5 5. QMS & RAIRS Detection Monitor m/z and IR shifts S4->S5 Data Acquisition

UHV Experimental workflow for Temperature-Programmed Desorption and RAIRS analysis.

Implications for Pharmaceutical Development

For drug development professionals, these surface mechanisms are not merely academic. When synthesizing deuterated drugs (such as deutetrabenazine or deuterated ticagrelor), late-stage catalytic deuteration is highly preferred over de novo synthesis from basic precursors. However, the same β-hydride elimination mechanism that enables initial deuteration can also cause "deuterium washout" (unwanted isotopic scrambling) if the catalyst is not properly tuned.

By understanding the precise temperature thresholds and intermediate stabilities derived from 1-iodopropane-2,2-d2 studies, chemists can design sterically hindered or electronically modified transition-metal catalysts (e.g., specific Ir or Ru complexes) that suppress reversible β-elimination, ensuring high isotopic purity and stability in the final API.

References

  • [1] EP3135675A1 - Deuterated derivatives of ticagrelor for medical use - Google Patents. URL:

  • [4] Propylene on Pt(111)II. Hydrogenation, dehydrogenation, and H D exchange | Request PDF. URL:

  • [2] Synthesis and separation of two stereoisomers of deuterated tetrasubstituted allylic alcohols via consecutive dual 1,2-metallate shifts - RSC Publishing. URL:

  • [3] Selectivity among Dehydrogenation Steps for Alkyl Groups on Metal Surfaces: Comparison between Nickel and Platinum | Langmuir - ACS Publications. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1-Iodopropane-2,2-D2 in SN2 Alkylation Reactions

Document ID: AN-SN2-D2-260317 Abstract This technical guide provides a comprehensive overview of the application of 1-iodopropane-2,2-d2 in bimolecular nucleophilic substitution (SN2) reactions. It is intended for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-SN2-D2-260317

Abstract

This technical guide provides a comprehensive overview of the application of 1-iodopropane-2,2-d2 in bimolecular nucleophilic substitution (SN2) reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage isotopic labeling for mechanistic elucidation and the synthesis of deuterated molecules. These notes detail the theoretical underpinnings of the secondary beta-deuterium kinetic isotope effect (β-KIE) and provide field-proven protocols for the successful execution of SN2 alkylations using this substrate.

Introduction: The SN2 Reaction and the Power of Isotopic Labeling

The SN2 reaction is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds in a single, concerted step.[1][2] In this mechanism, a nucleophile attacks an electrophilic carbon center, displacing a leaving group from the opposite side, which results in an inversion of stereochemical configuration.[2] The reaction rate is dependent on the concentration of both the nucleophile and the substrate, hence the term "bimolecular".[3]

Deuterium labeling is a powerful tool for investigating reaction mechanisms.[4] By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, scientists can probe the subtle energetic changes that occur as reactants progress to the transition state. This is accomplished by measuring the Kinetic Isotope Effect (KIE), the ratio of the reaction rate of the light (protio) isotopologue to the heavy (deuterio) isotopologue (kH/kD).

Application Notes: Mechanistic Insights from 1-Iodopropane-2,2-D2

Properties and Advantages of 1-Iodopropane

1-Iodopropane is an excellent substrate for SN2 reactions for several key reasons:

  • Primary Alkyl Halide: The electrophilic carbon is primary and thus sterically unhindered, allowing for easy backside attack by the nucleophile. This structural feature strongly favors the SN2 pathway over competing SN1 and elimination (E1/E2) reactions.[5][6]

  • Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, polarizability, and the relative weakness of the C-I bond. A good leaving group is essential for a fast SN2 reaction.[1][3]

The specific subject of this guide, 1-iodopropane-2,2-d2, retains these advantages while adding the capability for mechanistic investigation.

Compound Property Value
Chemical Name 1-Iodopropane-2,2-d2
Synonym(s) n-Propyl-2,2-d2 Iodide
CAS Number 25493-15-6[7][8]
Molecular Formula CH₃CD₂CH₂I[8]
Molecular Weight ~172.01 g/mol [7][8]
Isotopic Enrichment Typically ≥98 atom % D[8]
Differentiating α- and β-Deuterium Kinetic Isotope Effects

The position of isotopic labeling is critical as it provides different mechanistic information.

  • α-Deuterium KIE: Substitution of deuterium at the carbon atom bearing the leaving group (the α-carbon) directly probes changes in the vibrational environment of the reaction center. SN2 reactions typically exhibit small inverse or normal α-KIEs (kH/kD ≈ 0.95–1.05).[9][10] An inverse effect (kH/kD < 1) is often attributed to the Cα-H(D) out-of-plane bending vibrations becoming sterically more constrained and thus higher in frequency in the pentacoordinated transition state compared to the sp³ hybridized reactant.[10][11]

  • β-Deuterium KIE (Relevant for 1-Iodopropane-2,2-D2): With deuterium atoms on the carbon adjacent to the reaction center (the β-carbon), the KIE reveals information about electronic and steric effects in the transition state. For SN2 reactions, a small but normal β-KIE (kH/kD > 1) is typically observed. This is primarily attributed to hyperconjugation . The Cβ-H σ-bonds can donate electron density into the partially empty σ* orbital of the Cα-LG bond in the transition state, providing stabilization. Because a C-H bond is a slightly better electron donor than a C-D bond (due to zero-point energy differences), the protio-compound is stabilized more effectively, leading to a faster reaction and a normal KIE.

G cluster_reactant Reactant cluster_ts SN2 Transition State cluster_product Product R Cβ-H bond provides weak hyperconjugation TS Cβ-H bond provides stronger hyperconjugative stabilization to the electron-deficient center. (C-H is a better donor than C-D) R->TS ΔG‡(H) < ΔG‡(D) P No hyperconjugation needed TS->P

Caption: Hyperconjugation and the origin of the β-KIE in SN2 reactions.

Practical Considerations for Optimizing SN2 Reactions

Minimizing the competing E2 elimination reaction is the primary challenge when using 1-iodopropane, even though it is sterically favored for SN2.[5] The following conditions are crucial for maximizing the yield of the desired substitution product.

Parameter Recommendation for SN2 Rationale
Nucleophile Good nucleophile, weak base. Examples: N₃⁻, CN⁻, RS⁻, I⁻, Br⁻.[5]Strong, bulky bases (e.g., KOtBu) will preferentially abstract a β-proton, leading to propene formation via the E2 pathway.[5]
Solvent Polar Aprotic. Examples: DMF, DMSO, Acetonitrile, Acetone.[1][5]These solvents solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself. This leaves the nucleophile "naked" and more reactive, accelerating the SN2 rate.[1][5]
Temperature Low to moderate. (e.g., 0 °C to room temperature).[5]Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures. Keeping the temperature low minimizes the E2 side product.[5]
Concentration Moderate concentrations of both reactants. As a bimolecular reaction, the SN2 rate depends on the concentration of both the substrate and the nucleophile.

Experimental Protocols

This section provides a generalized, self-validating protocol for the SN2 alkylation of a nucleophile with 1-iodopropane-2,2-d2.

Objective: To synthesize a propyl-d2-substituted product via an SN2 reaction while minimizing the formation of propene-d2.

G prep 1. Preparation - Dry glassware - Weigh Nucleophile - Add anhydrous solvent - Establish inert atmosphere (N₂/Ar) cool 2. Cooling - Cool reaction mixture in an ice bath (0 °C) prep->cool add 3. Substrate Addition - Slowly add 1-iodopropane-2,2-d2 (1.0 equiv) via syringe cool->add react 4. Reaction - Remove ice bath - Stir at room temp. - Monitor by TLC/GC add->react quench 5. Work-up & Extraction - Quench reaction (e.g., with water) - Extract with organic solvent - Wash organic layer react->quench purify 6. Purification & Analysis - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify (e.g., column chromatography) - Characterize (NMR, MS, IR) quench->purify

Caption: General experimental workflow for SN2 alkylation.

Materials and Equipment
  • Substrate: 1-Iodopropane-2,2-d2 (1.0 equivalent)

  • Nucleophile: e.g., Sodium azide (NaN₃) or Sodium cyanide (NaCN) (1.1-1.2 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon) with a bubbler

    • Syringes for liquid transfer

    • Temperature-controlled bath (ice-water bath)

    • Standard glassware for aqueous work-up and extraction

    • Rotary evaporator

    • Chromatography equipment for purification (TLC plates, silica gel, etc.)

Step-by-Step Methodology
  • Preparation (Under Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Quickly add the nucleophile (e.g., sodium azide, 1.1 eq) to the flask.

    • Add anhydrous DMF via syringe to dissolve or suspend the nucleophile. A typical concentration is 0.1-0.5 M.

    • Seal the flask with a rubber septum.

  • Reaction Initiation:

    • Cool the stirring mixture in an ice bath to 0 °C. This helps to control any initial exotherm and suppress the E2 side reaction.[5]

    • Slowly, add 1-iodopropane-2,2-d2 (1.0 eq) to the cooled, stirring mixture via syringe over several minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20-25 °C).

  • Reaction Monitoring:

    • Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

    • The reaction is complete when the starting material (1-iodopropane-2,2-d2) is no longer detectable. This prevents potential side reactions from prolonged reaction times or heating.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by slowly adding water. Caution: If using a cyanide nucleophile, the quench should be done in a well-ventilated fume hood as acidic conditions can generate HCN gas.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash them with water and then with brine to remove residual DMF and salts.

  • Purification and Characterization:

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or distillation, if applicable.

    • Characterize the final product using NMR (¹H, ²H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity, purity, and the position of the deuterium labels.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Conversion / No Reaction Inactive nucleophile; wet solvent/reagents.Ensure anhydrous conditions. Use freshly opened or properly stored anhydrous solvent. Check the quality of the nucleophile.
Significant Propene Byproduct Reaction temperature is too high; nucleophile is too basic.Run the reaction at a lower temperature (e.g., maintain at 0 °C). Switch to a less basic nucleophile.
Multiple Products Observed Side reactions; impure starting materials.Confirm the purity of 1-iodopropane-2,2-d2 before use. Ensure the reaction is not left for an extended period after completion.

Conclusion

1-Iodopropane-2,2-d2 is a valuable tool for synthetic and mechanistic organic chemistry. Its use in SN2 reactions allows for the synthesis of specifically deuterated molecules and provides detailed insight into transition state structures through the analysis of the secondary beta-deuterium kinetic isotope effect. By carefully controlling reaction parameters such as the choice of nucleophile, solvent, and temperature, researchers can effectively favor the desired SN2 pathway and achieve high yields of the target alkylated product.

References

  • Westaway, K. C. (1997). Using Secondary α Deuterium Kinetic Isotope Effects To Determine the Symmetry of SN2 Transition States. Journal of the American Chemical Society. [Link]

  • Hu, W.-P., & Truhlar, D. G. (2013). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. MDPI. [Link]

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  • LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Chemistry LibreTexts. [Link]

  • Unknown. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

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Application

Application Notes and Protocols: 1-Iodopropane-2,2-D2 as a Site-Specific Deuterium Labeling Reagent

Introduction: The Strategic Advantage of Site-Specific Deuterium Labeling In the landscape of modern pharmaceutical research and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Site-Specific Deuterium Labeling

In the landscape of modern pharmaceutical research and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has emerged as a powerful tool for enhancing therapeutic profiles.[1] This technique, known as deuteration, can significantly alter a molecule's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and ultimately, more effective treatments.[2][3] The substitution of a hydrogen atom with its heavier isotope can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), which can slow down metabolic processes that involve C-H bond cleavage.[2]

1-Iodopropane-2,2-d2 is a valuable reagent for introducing a deuterated propyl group at a specific molecular position. As a primary alkyl halide, it readily participates in nucleophilic substitution reactions, particularly the SN2 mechanism, with a wide range of nucleophiles. The iodine atom serves as an excellent leaving group, facilitating the reaction under relatively mild conditions.[4] The precise placement of two deuterium atoms on the central carbon of the propyl chain offers a unique tool for medicinal chemists to probe and modulate metabolic pathways, as well as for the synthesis of deuterated internal standards for quantitative bioanalysis by mass spectrometry.[5]

This application note provides a comprehensive guide to the use of 1-iodopropane-2,2-d2 as a site-specific deuterium labeling reagent. It will delve into the underlying reaction mechanism, offer a detailed experimental protocol for a representative N-alkylation reaction, and outline the analytical techniques for the characterization of the resulting deuterated product.

Core Application: Site-Specific Propylation via SN2 Nucleophilic Substitution

The primary application of 1-iodopropane-2,2-d2 lies in its ability to act as an electrophile in SN2 reactions. In this concerted, one-step mechanism, a nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is displaced.[6][7] The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, although in the case of 1-iodopropane-2,2-d2, the carbon is not a stereocenter.

The general mechanism for the SN2 reaction of 1-iodopropane-2,2-d2 with a generic nucleophile (Nu:) is depicted below:

Caption: SN2 reaction mechanism of 1-iodopropane-2,2-d2.

The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile and the alkyl halide.[8] The choice of solvent is crucial; polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[9]

Experimental Protocol: Synthesis of N-(Propyl-2,2-d2)aniline

This protocol details the N-alkylation of aniline with 1-iodopropane-2,2-d2 as a representative example of a site-specific deuteration reaction.

Materials:

  • 1-Iodopropane-2,2-d2

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 1-iodopropane-2,2-d2 (1.1 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove unreacted aniline, followed by saturated NaHCO₃ solution (25 mL), and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(propyl-2,2-d2)aniline.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.[10][11]

Experimental_Workflow A 1. Reaction Setup Aniline, K₂CO₃, Acetonitrile B 2. Add 1-Iodopropane-2,2-d2 A->B C 3. Reflux (12-24h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Diethyl Ether Extraction E->F G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography/Distillation) H->I J Final Product: N-(Propyl-2,2-d2)aniline I->J

Caption: Experimental workflow for the synthesis of N-(propyl-2,2-d2)aniline.

Characterization of the Deuterated Product

The successful incorporation of the deuterium-labeled propyl group can be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Summary Table: Expected Analytical Data for N-(Propyl-2,2-d2)aniline

Analytical TechniqueExpected Observations for N-(Propyl-2,2-d2)anilineComparison with Non-Deuterated N-Propylaniline
¹H NMR Absence or significant reduction of the signal corresponding to the C2 protons of the propyl group (a sextet in the non-deuterated compound). The signal for the C1 methylene protons will appear as a triplet, and the C3 methyl protons will appear as a triplet.A characteristic sextet for the C2 protons is present.
¹³C NMR The signal for the C2 carbon will be observed as a quintet due to coupling with the two deuterium atoms. A slight upfield shift of the C2 signal may also be observed.The C2 carbon signal appears as a singlet.
Mass Spectrometry (EI) The molecular ion peak (M⁺) will be observed at m/z 137, which is two mass units higher than that of the non-deuterated N-propylaniline (m/z 135).[3]Molecular ion peak (M⁺) at m/z 135.

¹H NMR Spectroscopy: The most direct evidence for successful deuteration at the C2 position is the disappearance or significant attenuation of the proton signal for this position in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The multiplicity of the C2 carbon signal in the ¹³C NMR spectrum provides definitive proof of deuterium incorporation. The signal will be split into a quintet (2nI+1, where n=2 for two deuterium atoms and I=1 for deuterium).

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the elemental composition and the presence of the two deuterium atoms by observing the accurate mass of the molecular ion.

Conclusion

1-Iodopropane-2,2-d2 is a highly effective and versatile reagent for the site-specific introduction of a deuterated propyl group into a wide range of molecules. Its reactivity in SN2 reactions allows for predictable and controlled labeling under generally mild conditions. The detailed protocol and analytical guidelines provided in this application note offer a solid foundation for researchers and scientists in drug development and related fields to utilize this valuable tool for the synthesis of deuterated compounds for metabolic studies, as internal standards, or for exploring the therapeutic benefits of the kinetic isotope effect.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Google Cloud.
  • Deuterium Kinetic Isotope Effects in the Gas-Phase SN2 Reactions of Solvated Fluoride Ions with Methyl Halides. (2004, September 17). ACS Publications. Retrieved from [Link]

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  • Propylamine. (n.d.). Grokipedia. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Deuterated Pharmaceutical Intermediates Using 1-Iodopropane-2,2-D2

Introduction: The Strategic Advantage of Deuterium in Modern Drug Development In the landscape of contemporary pharmaceutical research, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Deuterium in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic profile of drug candidates.[1] This approach, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of small molecule drugs.[1][2] The fundamental principle lies in the increased mass of deuterium (one proton and one neutron) compared to protium (one proton), which results in a stronger carbon-deuterium (C-D) bond relative to a carbon-hydrogen (C-H) bond.[1][2] Consequently, the cleavage of a C-D bond, often a rate-determining step in drug metabolism, requires more energy and proceeds at a slower rate.[1][3]

This subtle yet significant atomic substitution can lead to a cascade of beneficial pharmacokinetic modifications, including:

  • Improved Metabolic Stability: By retarding metabolism at specific sites, deuteration can decrease the rate of drug clearance, leading to a longer plasma half-life.[4]

  • Enhanced Oral Bioavailability: For some compounds, deuteration can reduce presystemic metabolism in the digestive tract, allowing more of the active drug to reach its intended target.[5]

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuterating that position can suppress its formation, thereby improving the drug's safety profile.[2]

  • Stabilization of Chiral Centers: Deuteration can slow the interconversion of enantiomers, preserving the therapeutically active form of a chiral drug.[2]

The successful application of this strategy is underscored by the FDA approval of deuterated drugs like Austedo® (deutetrabenazine), which has paved the way for numerous other deuterated compounds currently in clinical development.[4][6] The synthesis of these next-generation pharmaceuticals relies on the availability of high-purity deuterated building blocks. This application note focuses on the utility of 1-Iodopropane-2,2-D2 , a key intermediate for introducing a deuterated propyl moiety into a wide range of molecular scaffolds.

1-Iodopropane-2,2-D2: A Versatile Reagent for Targeted Deuteration

1-Iodopropane-2,2-D2 (C3H5D2I) is a deuterated alkyl halide that serves as a valuable synthon in medicinal chemistry.[7] Its utility stems from the high reactivity of the carbon-iodine bond, which makes the iodide ion an excellent leaving group in nucleophilic substitution reactions.[8] This property allows for the efficient introduction of the 2,2-dideuteriopropyl group onto various nucleophilic centers, such as amines, phenols, alcohols, and thiols, which are common functional groups in pharmaceutical compounds.[8]

The strategic placement of deuterium at the C2 position of the propyl chain is particularly relevant for mitigating metabolic pathways involving oxidation at this site. By fortifying this position against enzymatic attack, researchers can significantly alter the drug's metabolic profile.

Core Synthetic Applications and Protocols

The primary application of 1-Iodopropane-2,2-D2 in pharmaceutical synthesis is as an alkylating agent.[9] The following sections detail generalized protocols for common transformations involving this reagent.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines is a fundamental transformation in the synthesis of many drug molecules. The introduction of a deuterated propyl group can be critical for blocking N-dealkylation, a common metabolic pathway.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

Objective: To introduce a 2,2-dideuteriopropyl group onto a primary amine using 1-Iodopropane-2,2-D2.

Materials:

  • Primary amine (1.0 eq)

  • 1-Iodopropane-2,2-D2 (1.1 - 1.5 eq)

  • Anhydrous non-protic solvent (e.g., Acetonitrile, DMF, THF)

  • Inorganic base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (e.g., potassium carbonate, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure a fine suspension.

  • Add 1-Iodopropane-2,2-D2 (1.1 eq) dropwise to the stirring mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction temperature may be increased (e.g., 50-80 °C) to drive the reaction to completion, depending on the reactivity of the amine.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine and other reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete with the amine as a nucleophile and can also deactivate the base.

  • Excess Base: The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. An excess ensures the reaction goes to completion.

  • Excess Alkylating Agent: A slight excess of 1-Iodopropane-2,2-D2 helps to drive the reaction forward. However, a large excess should be avoided to minimize the formation of di-alkylated byproducts.

O-Alkylation of Phenols and Alcohols

The O-alkylation of phenols and alcohols to form ethers is another important transformation in drug synthesis. A deuterated ether linkage can exhibit increased metabolic stability compared to its non-deuterated counterpart.

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

Objective: To synthesize a 2,2-dideuteriopropyl aryl ether from a phenol and 1-Iodopropane-2,2-D2.

Materials:

  • Phenol (1.0 eq)

  • 1-Iodopropane-2,2-D2 (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Strong base (e.g., NaH, K2CO3) (1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and the anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Carefully add the base (e.g., sodium hydride, 1.5 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Add 1-Iodopropane-2,2-D2 (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Strong Base: A strong base is required to deprotonate the weakly acidic phenol to form the more nucleophilic phenoxide.

  • Polar Aprotic Solvent: These solvents are effective at solvating the cation of the base, leaving the anion more reactive.

  • Heating: Often necessary to increase the reaction rate, especially with less reactive phenols.

Analytical Characterization of Deuterated Intermediates

The successful synthesis of a deuterated pharmaceutical intermediate requires rigorous analytical characterization to confirm its structure and, critically, to determine the isotopic purity.[10] A combination of analytical techniques is typically employed to provide a comprehensive understanding of the synthesized compound.[11][12]

Analytical Technique Parameters Measured Importance in Deuterated Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shift, integral ratios, coupling constantsConsidered the gold standard for determining the site and extent of deuterium incorporation. ¹H-NMR shows the disappearance of proton signals at the deuterated positions, while ²H-NMR directly observes the deuterium signal.[12]
Mass Spectrometry (MS) Molecular ion peak, isotopic distributionHigh-resolution mass spectrometry (HR-MS) can accurately determine the mass of the deuterated compound and provide information on the distribution of isotopologues (molecules with different numbers of deuterium atoms).[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Retention time, mass-to-charge ratioUseful for the analysis of volatile deuterated compounds, providing both separation and mass information.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Retention time, mass-to-charge ratioA powerful technique for the analysis of a wide range of non-volatile and complex deuterated compounds.[11]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of a deuterated pharmaceutical intermediate using 1-Iodopropane-2,2-D2.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage Start Starting Material (Amine, Phenol, etc.) Reaction Alkylation Reaction (N- or O-Alkylation) Start->Reaction Reagent 1-Iodopropane-2,2-D2 Reagent->Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Deuterated Intermediate Purification->FinalProduct NMR NMR Spectroscopy (¹H, ²H) FinalProduct->NMR MS Mass Spectrometry (HR-MS, LC-MS) FinalProduct->MS Purity Isotopic Purity & Structural Confirmation NMR->Purity MS->Purity Final Verified Deuterated Intermediate Purity->Final

Caption: Generalized workflow for the synthesis and analysis of deuterated intermediates.

Conclusion

1-Iodopropane-2,2-D2 is a highly effective and versatile reagent for the site-specific incorporation of deuterium into pharmaceutical intermediates. The protocols outlined in this application note provide a solid foundation for researchers and scientists engaged in the synthesis of deuterated compounds. By leveraging the kinetic isotope effect, the strategic use of such building blocks can lead to the development of safer and more efficacious medicines. Rigorous analytical characterization is paramount to ensure the quality and isotopic purity of the synthesized intermediates, thereby validating their suitability for use in drug development programs.

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Application

Measuring Secondary Kinetic Isotope Effects with 1-Iodopropane-2,2-D2: A Detailed Application Note and Protocol

Introduction to Secondary Kinetic Isotope Effects The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. It is defined as the change in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This rate change is a quantum mechanical effect primarily arising from differences in the zero-point vibrational energies of bonds to the different isotopes.[1][2] Heavier isotopes form stronger bonds with lower zero-point energies, generally leading to a slower reaction rate if that bond is broken or significantly altered in the rate-determining step.[1][2]

Kinetic isotope effects are categorized as either primary or secondary.[2][3] A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2][3] In contrast, a secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically labeled atom is not broken or formed during the reaction.[1][3][4] SKIEs are typically much smaller than primary KIEs but provide invaluable information about changes in the steric environment and hybridization at or near the reaction center in the transition state.[1][4]

This application note focuses on the measurement of the α-secondary kinetic isotope effect using 1-iodopropane-2,2-D2. The α-SKIE is particularly useful for distinguishing between SN1 and SN2 nucleophilic substitution mechanisms.[1] In an SN2 reaction, the carbon at the reaction center becomes more crowded in the transition state as the nucleophile approaches, leading to an inverse KIE (kH/kD < 1). Conversely, in an SN1 reaction, the carbon becomes less crowded as it transitions to a planar carbocation, resulting in a normal KIE (kH/kD > 1).

Synthesis and Characterization of 1-Iodopropane-2,2-D2

The successful measurement of a KIE is critically dependent on the purity of the isotopically labeled compound.[5][6] Therefore, careful synthesis, purification, and characterization of 1-iodopropane-2,2-D2 are paramount.

Synthetic Protocol

A common route to 1-iodopropane-2,2-D2 involves the deuteration of a suitable precursor followed by conversion to the corresponding iodide. A plausible synthetic route is outlined below:

Step 1: Deuteration of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable deuterated solvent such as D2O.

  • Add a catalytic amount of a base, for example, sodium deuteroxide (NaOD), to facilitate the exchange of the acidic α-protons with deuterium.

  • Stir the reaction mixture at room temperature or with gentle heating to drive the exchange to completion. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

  • Once the exchange is complete, neutralize the reaction mixture with a deuterated acid (e.g., DCl) and extract the deuterated diethyl malonate with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

Step 2: Reduction to 2,2-Dideuterio-1,3-propanediol

  • In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum deuteride (LiAlD4) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Slowly add the deuterated diethyl malonate to the reducing agent suspension while maintaining a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the sequential addition of D2O, a solution of NaOD in D2O, and finally more D2O.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and remove the solvent to yield 2,2-dideuterio-1,3-propanediol.

Step 3: Conversion to 1-Iodo-2,2-dideuteriopropane

  • The diol can be converted to the di-iodide via a Finkelstein-type reaction or by using a reagent like triphenylphosphine and iodine.

  • For example, treat the 2,2-dideuterio-1,3-propanediol with a solution of iodine and triphenylphosphine in a suitable solvent like dichloromethane.

  • The resulting 1,3-diiodo-2,2-dideuteriopropane can then be selectively reduced to 1-iodo-2,2-dideuteriopropane using a suitable reducing agent.

Step 4: Purification

The final product, 1-iodopropane-2,2-D2, should be purified to a high degree, as impurities can significantly affect the kinetic measurements.[5] Purification can be achieved by fractional distillation or preparative gas chromatography.[7] The purity of the final product should be confirmed by analytical techniques.

Characterization

The identity and isotopic enrichment of 1-iodopropane-2,2-D2 must be rigorously confirmed.

Analytical Technique Purpose Expected Result
¹H NMR To confirm the structure and determine the extent of deuteration.The spectrum should show a triplet for the methyl protons (CH3) and a triplet for the methylene protons adjacent to the iodine (CH2I). The signal for the C2 protons should be significantly diminished or absent, confirming high isotopic enrichment.
¹³C NMR To confirm the carbon skeleton.The spectrum will show three signals corresponding to the three carbon atoms. The signal for the C2 carbon will be a quintet due to coupling with the two deuterium atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm isotopic incorporation.The mass spectrum will show a molecular ion peak corresponding to the mass of 1-iodopropane-2,2-D2 (C3H5D2I, MW: 172.01 g/mol ).[8]
Gas Chromatography (GC) To assess chemical purity.A single peak should be observed, indicating high purity.

Experimental Protocol for Measuring the Secondary KIE

This protocol describes the measurement of the secondary KIE for the SN2 reaction of 1-iodopropane with a nucleophile, for example, azide (N3⁻). The rates of reaction for both the non-deuterated (1-iodopropane) and deuterated (1-iodopropane-2,2-D2) substrates are measured under identical conditions.

Materials and Reagents
  • 1-Iodopropane (high purity)

  • 1-Iodopropane-2,2-D2 (synthesized and characterized as above)[9][10]

  • Sodium azide (NaN3)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Internal standard for GC or HPLC analysis (e.g., a non-reactive alkane)

  • Quenching solution (e.g., cold water)

  • Extraction solvent (e.g., diethyl ether)

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Thermostatted reaction vessel or water bath.

  • Precision syringes and volumetric glassware.

  • NMR spectrometer and Mass Spectrometer for initial characterization.[11]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep_H Prepare reaction mixture with 1-iodopropane (kH run) prep_D Prepare reaction mixture with 1-iodopropane-2,2-D2 (kD run) react_H Initiate and run reaction at constant temperature (kH) prep_H->react_H react_D Initiate and run reaction at constant temperature (kD) prep_D->react_D aliquot_H Take aliquots at time intervals (kH) react_H->aliquot_H aliquot_D Take aliquots at time intervals (kD) react_D->aliquot_D quench_H Quench reaction aliquot_H->quench_H quench_D Quench reaction aliquot_D->quench_D extract_H Extract with organic solvent quench_H->extract_H extract_D Extract with organic solvent quench_D->extract_D analyze_H Analyze by GC/HPLC extract_H->analyze_H analyze_D Analyze by GC/HPLC extract_D->analyze_D plot_H Plot ln([Substrate]) vs. time to determine kH analyze_H->plot_H plot_D Plot ln([Substrate]) vs. time to determine kD analyze_D->plot_D kie_calc Calculate KIE = kH / kD plot_H->kie_calc plot_D->kie_calc

Caption: Experimental workflow for determining the secondary kinetic isotope effect.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of sodium azide in anhydrous DMF of a known concentration.

    • Prepare separate stock solutions of 1-iodopropane and 1-iodopropane-2,2-D2 in anhydrous DMF, each containing a known concentration of the internal standard.

  • Kinetic Run (to be performed separately for the H and D isotopologues):

    • Place a known volume of the sodium azide stock solution into a thermostatted reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known volume of the appropriate substrate stock solution (either 1-iodopropane or 1-iodopropane-2,2-D2) to the reaction vessel and start a timer.

    • At regular time intervals, withdraw an aliquot of the reaction mixture using a precision syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing cold water.

    • Add an organic solvent (e.g., diethyl ether) to the quenched aliquot, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the organic layer to a vial for GC or HPLC analysis.

  • Analysis:

    • Analyze the organic extracts by GC-FID or HPLC. The concentration of the remaining substrate at each time point is determined by comparing the peak area of the substrate to that of the internal standard.

    • It is crucial to ensure that the analytical method provides a linear response for the range of concentrations being measured.

Data Analysis and KIE Calculation
  • For each kinetic run (H and D), plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

  • The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k).

  • Determine the rate constants for the reaction of the non-deuterated substrate (kH) and the deuterated substrate (kD).

  • The secondary kinetic isotope effect is then calculated as the ratio of these rate constants: KIE = kH / kD .

Parameter 1-Iodopropane (kH run) 1-Iodopropane-2,2-D2 (kD run)
Initial [Substrate] (M) 0.10.1
[NaN3] (M) 1.01.0
Temperature (°C) 25.025.0
Rate Constant (s⁻¹) kH (determined from plot)kD (determined from plot)
Calculated KIE (kH/kD) \multicolumn{2}{c

Interpretation of Results and Mechanistic Insights

The magnitude of the α-secondary KIE provides significant insight into the transition state structure of the reaction.

G Reactant Reactant (sp³ hybridized Cα) TS_SN1 SN1 Transition State (sp²-like Cα, less crowded) Reactant->TS_SN1 Normal KIE (kH/kD > 1) TS_SN2 SN2 Transition State (sp²-like Cα, more crowded) Reactant->TS_SN2 Inverse KIE (kH/kD < 1) Product Product TS_SN1->Product TS_SN2->Product

Caption: Interpretation of α-secondary KIEs in nucleophilic substitution reactions.

  • Inverse KIE (kH/kD < 1): An inverse KIE is indicative of an SN2 mechanism.[12] In the SN2 transition state, the α-carbon is rehybridizing from sp³ to sp² but is becoming more sterically crowded due to the simultaneous presence of the nucleophile and the leaving group. This increased steric hindrance raises the energy of the C-H (or C-D) bending vibrations, and this effect is more pronounced for the C-H bonds. This leads to a smaller difference in zero-point energy between the ground state and the transition state for the deuterated compound, resulting in a faster reaction for the deuterated species relative to the non-deuterated one.

  • Normal KIE (kH/kD > 1): A normal KIE suggests an SN1 mechanism.[1] In the rate-determining step of an SN1 reaction, the leaving group departs to form a planar sp²-hybridized carbocation. The transition state resembles this carbocation and is therefore less sterically crowded than the sp³-hybridized starting material. This loosening of the structure lowers the energy of the C-H (or C-D) bending vibrations. The zero-point energy difference between the ground state and the transition state is greater for the C-H bond than for the C-D bond, leading to a faster reaction for the non-deuterated compound.

Safety and Handling Precautions

  • 1-Iodopropane and 1-Iodopropane-2,2-D2: These are flammable liquids and should be handled in a well-ventilated fume hood.[13] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Sodium Azide: This is a highly toxic substance. Handle with extreme care and avoid the formation of dust. Azides can form explosive compounds with heavy metals, so avoid contact with metal spatulas and ensure proper waste disposal procedures are followed.

  • Iodine: Iodine is harmful if inhaled or in contact with skin.[14][15] It should be handled in a well-ventilated area with appropriate PPE.[16]

References

  • Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

  • Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. SpringerLink. [Link]

  • Measurement of Kinetic Isotope Effects by Continuously Monitoring Isotopologue Ratios Using NMR Spectroscopy. PubMed. [Link]

  • A direct NMR method for the measurement of competitive kinetic isotope effects. PubMed. [Link]

  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. ACS Publications. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Semantic Scholar. [Link]

  • PyKIE: NMR methods for KIE determination. GitHub. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. [Link]

  • The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]

  • Experimental and theoretical multiple kinetic isotope effects for an SN2 reaction. An attempt to determine transition-state structure and the ability of theoretical methods to predict experimental kinetic isotope effects. PubMed. [Link]

  • Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory. Semantic Scholar. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Determining the Transition-State Structure for Different SN2 Reactions Using Experimental Nucleophile Carbon and Secondary α-Deuterium Kinetic Isotope Effects and Theory. ACS Publications. [Link]

  • Reactivity and Secondary Kinetic Isotope Effects in the SN2 Reaction Mechanism: Dioxygen Radical Anion and Related Nucleophiles. Journal of the American Chemical Society. [Link]

  • (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]

  • Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism?. Canadian Journal of Chemistry. [Link]

  • Theoretical secondary kinetic isotope effects and the interpretation of transition state geometries. 1. The Cope rearrangement. Journal of the American Chemical Society. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. [Link]

  • Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. [Link]

  • kinetic isotope effects.pdf. Eugene E. Kwan. [Link]

  • Synthesis of Radiolabeled Compounds. SEKISUI MEDICAL CO., LTD.. [Link]

  • High Purity Isotopically Enriched 29Si and 30Si Single Crystals. Keio University. [Link]

  • Synthesis of 1-Iodopropyne. Organic Syntheses. [Link]

  • SAFETY DATA SHEET - Iodine. Aldon-Chem. [Link]

  • Safety Data Sheet - Iodine. Kanto Chemical Co., Inc.. [Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH. [Link]

  • Safety Data Sheet - Iodine solution. Kishida Chemical Co., Ltd.. [Link]

  • 1-Iodopropane-2,2-d2. Pharmaffiliates. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 1-Iodopropane-2,2-D2

Welcome to the technical support center for 1-Iodopropane-2,2-D2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing synthetic yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Iodopropane-2,2-D2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing synthetic yields and overcoming common challenges when using this valuable deuterated building block. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and reactivity of 1-Iodopropane-2,2-D2.

Q1: How should I properly store and handle 1-Iodopropane-2,2-D2?

A1: Proper storage is critical to maintain the integrity of 1-Iodopropane-2,2-D2. The carbon-iodine bond is susceptible to cleavage by light (photolysis).[1]

  • Storage: The reagent should be stored in a cool, dry, and well-ventilated area, away from light and heat sources.[1][2] It is best kept in the amber glass bottle it is supplied in.[1]

  • Stabilizer: Most commercial grades are stabilized, often with a copper chip or wire, to scavenge free iodine radicals formed during decomposition.[3][4]

  • Handling: Handle the material under an inert atmosphere (e.g., nitrogen or argon) where possible, especially if it will be used in moisture-sensitive reactions. It is incompatible with strong bases and strong oxidizing agents.[2]

Q2: My bottle of 1-Iodopropane-2,2-D2 has a yellow or brown tint. Can I still use it?

A2: A yellow or brown discoloration indicates decomposition and the presence of dissolved iodine (I₂).[1] For many sensitive applications, particularly in catalysis where iodine can poison the catalyst, this impurity can be problematic and lead to lower yields or side reactions. However, the reagent can often be purified before use. A detailed purification protocol is provided in Section 3 .

Q3: What are the typical impurities found in commercial 1-Iodopropane-2,2-D2?

A3: The impurity profile is largely influenced by the synthetic route, which typically involves the iodination of 2,2-dideuteriopropan-1-ol. It is crucial to consult the Certificate of Analysis (CoA) for your specific batch.

Potential Impurity Typical Source Potential Impact
1-Propanol-2,2-d2 Unreacted starting material.[3]Can compete in side reactions or affect product purity.
Propene-2-d Elimination byproduct from synthesis.[3]Generally volatile and removed, but can indicate reagent instability.
Di(n-propyl-2,2-d2) ether Williamson ether synthesis-type side reaction.[3]A non-reactive impurity that can complicate purification.
Water Residual moisture from workup.[3]Detrimental for moisture-sensitive reactions (e.g., Grignard, cross-couplings).
Iodine (I₂) / Hydrogen Iodide (HI) Product degradation.[3]Can cause discoloration and trigger unwanted side reactions.
Under-deuterated Species Incomplete deuteration of the starting material.[5]Reduces the isotopic purity of the final product.
Q4: How does deuterium labeling at the C-2 (β) position affect reaction rates?

A4: The presence of deuterium at the C-2 position results in a secondary kinetic isotope effect (SKIE) .[6] Unlike a primary KIE where the C-D bond is broken in the rate-determining step, a secondary KIE arises from changes in vibrational frequencies at the transition state compared to the ground state.[7][8]

  • For SN2 Reactions: The C-2 position is the β-carbon. In an SN2 transition state, there is a change in hybridization at the α-carbon from sp³ to a more sp²-like state. This change can be influenced by hyperconjugation from the β-C-D bonds. The β-SKIE for SN2 reactions is typically small and normal (kH/kD > 1), often in the range of 1.05-1.15.[9] This means the deuterated compound may react slightly slower than its non-deuterated counterpart, but the effect is generally not dramatic.

  • For E2 Reactions: Since the C-D bond at the β-position is broken in the rate-determining step of an E2 reaction, this would result in a large primary kinetic isotope effect (kH/kD typically 2-8).[8] This significant difference can sometimes be exploited to favor substitution over elimination.

Q5: Is there a risk of losing the deuterium label (H/D scrambling)?

A5: The C-D bonds on an sp³ carbon are generally stable. The primary risk of label loss from an alkyl halide arises from base-catalyzed H/D exchange at the carbon alpha to the halogen.[10] Since the deuterium atoms in 1-Iodopropane-2,2-D2 are at the β-position, they are not acidic and are at a very low risk of being abstracted by common bases.

However, H/D scrambling can become a concern under harsh conditions, such as with extremely strong bases (e.g., organolithiums in the presence of a proton source) or with certain transition metal catalysts that can facilitate C-H (or C-D) activation. For most standard nucleophilic substitution and cross-coupling reactions, the deuterium labels at the C-2 position are considered robust.[10]

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem Area: Low Yield & Side Product Formation

A: The formation of propene-d2 indicates a competing bimolecular elimination (E2) reaction.[11][12] As a primary alkyl halide, 1-iodopropane is predisposed to the SN2 pathway, but E2 can become dominant under unfavorable conditions.[11][13] Use the following guide to optimize your reaction for the desired SN2 product.

E2_Troubleshooting start High Percentage of Propene-d2 Byproduct? base Is the base/nucleophile sterically hindered? (e.g., KOtBu, DBU) start->base Yes temp Is the reaction temperature elevated? (> 50°C) solvent Are you using a polar protic solvent? (e.g., Ethanol, Water) base_sol Switch to a non-bulky, strongly nucleophilic reagent. (e.g., NaN3, NaCN, RS⁻) base->base_sol Yes temp_sol Lower the temperature. Consider 0 °C to 25 °C. temp->temp_sol Yes solvent_sol Change to a polar aprotic solvent. (e.g., DMSO, DMF, Acetonitrile) solvent->solvent_sol Yes end_node Optimized for SN2 Product base_sol->end_node temp_sol->end_node solvent_sol->end_node

Sources

Optimization

Technical Support Center: 1-Iodopropane-2,2-D2 Storage &amp; Photodegradation Prevention

Welcome to the Technical Support Center for 1-Iodopropane-2,2-D2 . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize deuterium-labeled alkyl iodides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Iodopropane-2,2-D2 . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize deuterium-labeled alkyl iodides. Because of the inherent instability of the carbon-iodine (C-I) bond, improper storage rapidly leads to photolytic degradation, compromising both chemical purity and isotopic integrity.

This document provides a mechanistic understanding of this degradation, field-proven troubleshooting steps, and self-validating protocols to ensure your reagents remain pristine.

Mechanistic Overview of Photodegradation

Alkyl iodides are notoriously sensitive to light and heat. The C-I bond possesses a relatively low bond dissociation enthalpy. When exposed to ultraviolet (UV) or visible light photons, the molecule undergoes spontaneous homolytic cleavage, yielding a highly reactive alkyl radical and an iodine radical 1[1]. These iodine radicals rapidly recombine to form elemental iodine (I₂), which acts autocatalytically to accelerate further decomposition and imparts a characteristic pink or brown discoloration to the solvent 2[2].

Photodegradation RI 1-Iodopropane-2,2-D2 (Clear Liquid) Radicals Homolytic Cleavage [R•] + [I•] RI->Radicals Absorbs Energy hv Photon (hν) UV/Vis Light hv->Radicals Triggers I2 Iodine Formation (I2) Radicals->I2 Recombination Degradation Discoloration (Pink/Brown) I2->Degradation Solvated I2

Mechanism of light-induced homolytic cleavage and discoloration of 1-Iodopropane-2,2-D2.

Frequently Asked Questions (FAQs)

Q: Why does my 1-Iodopropane-2,2-D2 turn pink or brown over time? A: The discoloration is a direct visual indicator of elemental iodine (I₂) formation. Because 1-iodopropane is prone to photodecomposition, exposure to light breaks the weak C-I bond, releasing free iodine into the solution 2[2]. Even minor light exposure during transit or benchtop handling can initiate this process.

Q: What is the mechanistic role of adding copper or silver wire to the storage vial? A: Adding a stabilizing material like metallic copper or silver wire scavenges free iodine before it can catalyze further degradation 3[3]. The metal reacts with trace I₂ to form insoluble copper(I) iodide (CuI) or silver iodide (AgI). By precipitating the iodine out of the liquid phase, the equilibrium is driven away from autocatalytic breakdown, keeping the reagent clear and stable 4[4].

Q: Does the deuterium label (2,2-D2) affect the degradation rate? A: No. While deuterium substitution introduces a secondary kinetic isotope effect that slightly stabilizes adjacent bonds, the primary site of photolytic cleavage is the C-I bond at the 1-position. The energy required to break this bond remains fundamentally unchanged. Therefore, the light sensitivity of 1-Iodopropane-2,2-D2 is identical to that of unlabeled 1-iodopropane.

Q: How does moisture impact the stability of this reagent? A: Moisture accelerates the breakdown of alkyl iodides. In the presence of water and light, alkyl iodides can undergo hydrolysis to form alcohols and hydroiodic acid (HI), further complicating the degradation profile and increasing the acidity of the reagent 5[5].

Troubleshooting Guide

SymptomDiagnosisRecommended Action
Faint Pink Tint Early-stage photodecomposition. Trace I₂ is present.If the application is highly sensitive, purify via Protocol 1. Otherwise, add a clean copper wire and store in the dark for 24 hours to scavenge trace iodine.
Dark Brown & Opaque Advanced degradation. High concentration of I₂ and potential loss of isotopic purity due to radical side reactions.Do not use directly. Mandatory purification via Protocol 1 (thiosulfate wash and distillation) is required before use in sensitive labeling experiments.
Rapid Degradation in Amber Glass Thermal degradation, oxygen exposure, or moisture contamination.Ensure the storage temperature is maintained at 2-8°C. Verify that the container headspace is purged with an inert gas (Argon/N₂) and the seal is airtight 6[6].

Experimental Protocols

Protocol 1: Purification of Degraded 1-Iodopropane-2,2-D2

This protocol utilizes a self-validating chemical reduction to remove iodine, followed by physical separation and distillation to restore the reagent to >99% purity.

  • Thiosulfate Reduction: Transfer the discolored 1-Iodopropane-2,2-D2 to a separatory funnel. Add an equal volume of 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Phase Mixing: Shake vigorously and vent frequently.

    • Self-Validation Check: The organic layer will transition from pink/brown to completely colorless. This visual change confirms the successful reduction of elemental iodine (I₂) to water-soluble iodide ions (I⁻).

  • Separation: Allow the layers to separate. Collect the heavier organic layer (1-Iodopropane-2,2-D2 has a specific gravity of ~1.74 g/mL, meaning it will form the bottom layer) 6[6].

  • Washing & Drying: Wash the organic layer once with distilled water to remove residual salts. Transfer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter out the drying agent.

  • Distillation: Perform a short-path fractional distillation under an inert argon atmosphere to obtain the pure, dry reagent.

Protocol 2: Preparation of Long-Term Storage Ampules

To prevent future degradation, the storage environment must eliminate light, oxygen, moisture, and free iodine.

  • Container Preparation: Pre-dry amber glass ampules in an oven at 120°C and cool them in a desiccator under argon. Causality: Amber glass blocks UV and visible light, preventing the initial homolytic cleavage 7[7].

  • Stabilizer Addition: Insert a 1-2 cm piece of cleaned copper or silver wire into each ampule. Causality: The metal acts as an iodine scavenger, halting the autocatalytic degradation cycle 4[4].

  • Transfer: Transfer the purified 1-Iodopropane-2,2-D2 into the ampules using a gas-tight syringe.

  • Atmospheric Control: Purge the headspace with dry argon or nitrogen gas to displace oxygen and moisture.

  • Sealing: Flame-seal the ampules and store them in a dark refrigerator at 2-8°C.

PurificationWorkflow Start Degraded Reagent (Pink/Brown) Wash Wash with 5% Na2S2O3 (Reduces I2 to I-) Start->Wash Separate Separate Organic Layer (Bottom Layer) Wash->Separate Dry Dry over Anhydrous MgSO4 Separate->Dry Distill Fractional Distillation (Under N2/Ar) Dry->Distill Store Store in Amber Ampule Add Cu/Ag Wire Distill->Store

Step-by-step purification and stabilization workflow for degraded 1-Iodopropane-2,2-D2.

Quantitative Data: Storage Condition Matrix

The following table summarizes the impact of various storage conditions on the shelf life of 1-Iodopropane-2,2-D2.

Storage ConditionLight ExposureStabilizer AddedAtmosphereExpected Stability
Clear Glass, 20°CAmbient LightNoneAir< 1 Week (Rapid Degradation)
Amber Glass, 20°CProtectedNoneAir1-3 Months
Amber Glass, 4°CProtectedNoneArgon / N₂6-12 Months
Amber Glass, 4°C Protected Copper / Silver Wire Argon / N₂ > 2 Years (Optimal)

References

  • GuideChem. What are the properties, applications, and safety considerations of 1-Iodopropane? Available at: 2

  • Google Patents (JP2005024073A). Alkyl iodide storage container and purifying method of alkyl iodide. Available at: 5

  • StackExchange Chemistry. Why do alkyl bromides and iodides develop colour when exposed to light? Available at:1

  • Google Patents (US7617934B2). Alkyl iodide storage container and method for purification of alkyl iodide. Available at: 3

  • Deepwater Chemicals, Inc. 1-Iodopropane, n-Propyl Iodide Safety Data Sheet. Available at: 6

  • Spectrum Chemical / TCI America. Safety Data Sheet: 1-Iodopropane (stabilized with Copper chip). Available at: 4

  • Allan Chemical Corporation. Reactivity of Potassium Iodide Under Light. Available at:7

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Alkylation with 1-Iodopropane-2,2-D2

Introduction Welcome to the technical support guide for alkylation reactions utilizing 1-Iodopropane-2,2-D2. This resource is designed for researchers, scientists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for alkylation reactions utilizing 1-Iodopropane-2,2-D2. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yield or incomplete conversion, during their synthetic procedures. Alkylation is a cornerstone of organic synthesis, yet its success hinges on a nuanced understanding of reaction parameters. The introduction of an isotopic label, while essential for mechanistic studies or metabolic tracking, can introduce subtle complexities.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues. We will move from foundational checks of your reagents and setup to a detailed analysis of reaction conditions, substrate limitations, and the potential role of kinetic isotope effects.

Part 1: Foundational Checks & Reagent Integrity

Before delving into complex mechanistic issues, it's crucial to validate the foundational components of your experiment. Errors in this stage are common and can masquerade as more complex problems.

Q1: My reaction shows very little to no product formation. I suspect a problem with my starting materials. What should I check first?

A1: This is the most critical first step. Before optimizing kinetics or conditions, you must ensure the integrity and correct quantity of your reactants.

  • Reagent Purity and Identity:

    • 1-Iodopropane-2,2-D2: Verify the purity via NMR or GC-MS. Alkyl iodides can degrade over time, especially with exposure to light and air, releasing free iodine (indicated by a pink or violet color). If degradation is suspected, pass the reagent through a small plug of basic alumina.

    • Nucleophile: Confirm the identity and purity of your nucleophile. If it is a salt (e.g., sodium salt of an alcohol or amine), ensure it is anhydrous, as water can inhibit the reaction.

    • Base: If you are using a base to generate your nucleophile in situ (e.g., deprotonating a ketone or amine), verify its strength and purity. Older bottles of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can have significantly reduced activity.

  • Accurate Stoichiometry:

    • Double-check all mass and volume measurements. Ensure the molar ratios are correct. For generating a nucleophile in situ, the base should typically be present in a slight excess (1.05-1.2 equivalents). The alkylating agent is often used in a slight excess as well (1.1-1.5 equivalents) to drive the reaction to completion, unless this leads to undesirable polyalkylation.[1]

  • Inert Atmosphere:

    • Many nucleophiles, especially carbanions (like enolates) and strong bases (like NaH or LDA), are highly reactive with oxygen and moisture.[2][3] Ensure your reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and anhydrous solvents.

Q2: I'm performing an N-alkylation of a primary amine and getting a mixture of mono- and di-alkylated products, with significant starting material left. How can I improve selectivity?

A2: This is a classic challenge in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.

  • Stoichiometric Control: The most straightforward approach is to use a large excess of the primary amine relative to the 1-iodopropane-2,2-D2. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product. Ratios of 3:1 to 5:1 (amine:iodide) are a good starting point.

  • Controlled Addition: Add the 1-iodopropane-2,2-D2 slowly (e.g., via a syringe pump) to the reaction mixture.[1] This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.[1]

Part 2: Optimizing Reaction Parameters

The reaction environment dictates the rate and outcome of an Sₙ2 reaction. Solvent, temperature, and the choice of base are critical variables that must be tailored to your specific nucleophile-substrate pair.

Q3: My reaction is extremely slow or stalls completely. How does my choice of solvent impact the reaction rate?

A3: Solvent choice is paramount for Sₙ2 reactions, as it directly influences the reactivity of the nucleophile.[4][5][6]

  • The Sₙ2 Mechanism and Solvent: The reaction between your nucleophile and 1-iodopropane proceeds via an Sₙ2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the iodide leaving group departs.[4][7][8]

  • Polar Aprotic Solvents are Ideal: For most Sₙ2 reactions, polar aprotic solvents are the best choice.[9][10][11] These solvents (e.g., DMF, DMSO, Acetonitrile, Acetone) can dissolve ionic nucleophiles but do not strongly solvate the anion.[9][10] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[9] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[5]

  • Polar Protic Solvents Hinder the Reaction: Polar protic solvents (e.g., water, methanol, ethanol) should generally be avoided.[12] They contain acidic protons (O-H or N-H bonds) that form a "cage" of hydrogen bonds around the anionic nucleophile.[9][10][12] This solvation shell stabilizes the nucleophile, lowering its energy and increasing the activation energy required for it to attack the electrophile, thus slowing the reaction.[9]

Solvent Class Examples Effect on Sₙ2 Rate Reason
Polar Aprotic DMF, DMSO, Acetonitrile, Acetone, THFAccelerates Poorly solvates anions, leaving the nucleophile highly reactive.[9][10]
Polar Protic Water, Methanol, EthanolDecelerates Strongly solvates anions via hydrogen bonding, reducing nucleophilicity.[9][10]
Non-Polar Hexane, Toluene, BenzeneVery Slow / Insoluble Reactants (especially ionic nucleophiles) often have poor solubility.

Q4: I am trying to alkylate a ketone, but the reaction is incomplete. What is the role of the base and temperature?

A4: For substrates like ketones that require deprotonation to become nucleophilic, the choice of base and temperature is critical for forming the enolate quantitatively and avoiding side reactions.

  • Base Selection: The base must be strong enough to irreversibly deprotonate the α-carbon. The pKₐ of the base's conjugate acid should be significantly higher than the pKₐ of the ketone's α-proton (typically 19-20).[3]

    • Ineffective Bases: Using a base like sodium ethoxide (pKₐ of ethanol ≈ 16) will only establish a small equilibrium concentration of the enolate, leading to low yields and potential side reactions.[13]

    • Effective Bases: A very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required to form the enolate completely and irreversibly.[13][14][15] This ensures a high concentration of the active nucleophile ready to react with the 1-iodopropane-2,2-D2.

Base Approx. pKₐ of Conjugate Acid Suitability for Ketone Alkylation
Sodium Hydroxide (NaOH)15.7[16]Poor (promotes aldol side reactions)
Sodium Ethoxide (NaOEt)16[16]Poor (incomplete enolate formation)
Potassium tert-Butoxide (KOtBu)17[16]Moderate (can work, but bulky)
Sodium Hydride (NaH)36Excellent (irreversible deprotonation)
Lithium Diisopropylamide (LDA)36Excellent (strong, non-nucleophilic, standard choice)[3]
  • Temperature Control:

    • Enolate Formation: The deprotonation step with LDA is typically performed at a low temperature (e.g., -78 °C) to form the kinetic enolate and prevent side reactions.[3]

    • Alkylation Step: After the enolate is formed, the 1-iodopropane-2,2-D2 is added. The reaction may then be allowed to slowly warm to room temperature. Higher temperatures increase the reaction rate, but they can also promote the competing E2 elimination side reaction.[17][18] If elimination is a problem, keep the temperature low and allow for a longer reaction time.

Part 3: Substrate and Nucleophile Issues

The intrinsic properties of your reacting partners, specifically steric hindrance, can play a decisive role in the success of an Sₙ2 reaction.

Q5: My nucleophile is quite large, and the reaction is not proceeding. Could this be the problem?

A5: Absolutely. The Sₙ2 reaction is exquisitely sensitive to steric hindrance on both the electrophile and the nucleophile.[11][19][20][21]

  • Mechanism of Attack: The reaction requires a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the iodide leaving group.[7][8]

  • Steric Hindrance:

    • On the Electrophile: 1-Iodopropane is a primary alkyl halide, which is ideal for Sₙ2 reactions because it has minimal steric bulk around the reaction center.[4][22] This is why it is generally a very reactive substrate.

    • On the Nucleophile: If your nucleophile is very bulky (e.g., potassium tert-butoxide), its size can physically impede its ability to approach the electrophilic carbon for the backside attack.[23] This steric clash destabilizes the transition state, increases the activation energy, and dramatically slows down the reaction rate.[20] If you are using a bulky nucleophile, you may need to use higher temperatures and longer reaction times, but be aware that this also increases the likelihood of elimination (E2) as a side reaction.[17]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing your incomplete alkylation reaction.

Troubleshooting_Workflow Start Incomplete Alkylation Check_Reagents Step 1: Verify Reagents - Purity (NMR, GC-MS) - Stoichiometry - Anhydrous Conditions? Start->Check_Reagents Reagents_OK Reagents Validated Check_Reagents->Reagents_OK Yes Reagents_Bad Purify/Replace Reagents Recalculate Stoichiometry Check_Reagents->Reagents_Bad No Check_Conditions Step 2: Evaluate Conditions - Solvent: Polar Aprotic? - Base: pKa >> Substrate pKa? - Temperature: Too low? Reagents_OK->Check_Conditions Reagents_Bad->Check_Reagents Conditions_OK Conditions Optimized Check_Conditions->Conditions_OK Yes Conditions_Bad Change to Polar Aprotic Solvent Use Stronger Base (e.g., LDA) Increase Temperature Cautiously Check_Conditions->Conditions_Bad No Check_Sterics Step 3: Assess Steric Hindrance - Is the nucleophile very bulky? - Is elimination (E2) observed? Conditions_OK->Check_Sterics Conditions_Bad->Check_Conditions Sterics_OK Sterics Not an Issue Check_Sterics->Sterics_OK No Sterics_Bad Increase Reaction Time/Temp Consider Alternative Synthesis Check_Sterics->Sterics_Bad Yes Check_KIE Step 4: Consider Isotope Effect - All other factors ruled out? - Reaction is just slightly slower than expected? Sterics_OK->Check_KIE Sterics_Bad->Check_Conditions KIE_Yes Increase Reaction Time or Temperature (Minor rate decrease is possible) Check_KIE->KIE_Yes Yes Success Reaction Complete Check_KIE->Success Problem Solved Earlier KIE_Yes->Success

Sources

Optimization

Technical Support Center: Minimizing β-Hydride Elimination with 1-Iodopropane-2,2-D₂

Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of β-hydride elimina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of β-hydride elimination in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the strategic use of 1-iodopropane-2,2-d₂, a valuable tool for mitigating this common side reaction. Our focus is on not just what to do, but why specific experimental choices are critical for success.

Introduction to the Challenge: The Pervasiveness of β-Hydride Elimination

In the realm of palladium- and nickel-catalyzed cross-coupling reactions, the formation of carbon-carbon bonds involving sp³-hybridized centers is often plagued by the undesired side reaction of β-hydride elimination.[1][2] This process, which converts a metal-alkyl intermediate into a metal-hydride and an alkene, can significantly reduce the yield of the desired coupled product.[1] The reaction is particularly problematic for alkyl groups that possess a hydrogen atom on the carbon atom beta to the metal center.

This guide will explore how the use of 1-iodopropane-2,2-d₂ can be a powerful strategy to minimize this unwanted reaction pathway, leveraging the kinetic isotope effect to favor the desired reductive elimination.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination, and why is it a problem in my cross-coupling reaction?

A1: β-Hydride elimination is a common decomposition pathway for organometallic intermediates where a hydrogen atom on the β-carbon (the second carbon from the metal) is transferred to the metal center. This results in the formation of a metal-hydride species and an alkene, instead of your desired cross-coupled product.[1] This side reaction is a major cause of low yields and the formation of impurities in reactions involving alkyl halides or organometallic reagents with β-hydrogens.

Q2: How does substituting 1-iodopropane with 1-iodopropane-2,2-d₂ help to minimize β-hydride elimination?

A2: The key to this strategy lies in the primary kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. Since β-hydride elimination involves the cleavage of a C-H bond at the β-position, replacing these hydrogens with deuterium (as in 1-iodopropane-2,2-d₂) slows down the rate of this undesired elimination reaction. This gives the desired reductive elimination pathway more time to occur, thus increasing the yield of your target molecule.

Q3: What is the expected kinetic isotope effect (KIE) for β-hydride elimination, and how does it influence my reaction?

A3: The KIE (kH/kD) for β-hydride elimination is typically greater than 1, indicating a slower reaction rate with the deuterated substrate. The magnitude of the KIE can vary depending on the specific metal center, ligands, and reaction conditions, but values in the range of 2-7 are commonly observed in palladium-catalyzed reactions where C-H bond cleavage is the rate-determining step.[3] A significant KIE suggests that β-hydride elimination is a kinetically important step, and therefore, isotopic labeling is a viable strategy for its suppression.

Q4: Can I use 1-iodopropane-2,2-d₂ in any cross-coupling reaction where β-hydride elimination is a concern?

A4: In principle, yes. This strategy is most effective in reactions where β-hydride elimination is a significant competing pathway to the desired reductive elimination. It is particularly useful in reactions such as Suzuki, Negishi, and Buchwald-Hartwig couplings involving propyl or longer alkyl chains. However, the success of this approach also depends on other factors like the choice of catalyst, ligands, and reaction temperature.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low yield of the desired propyl-coupled product, even with 1-iodopropane-2,2-d₂. 1. Suboptimal Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to promote reductive elimination over the (now slower) β-hydride elimination.- Switch to a bulkier, more electron-donating ligand. For example, using ligands like XPhos or RuPhos can accelerate reductive elimination and sterically hinder the metal center, making the geometry required for β-hydride elimination less favorable.
2. High Reaction Temperature: Elevated temperatures can still provide enough energy to overcome the activation barrier for C-D bond cleavage.- Systematically lower the reaction temperature. Try reducing the temperature in 10 °C increments to find an optimal balance where the desired coupling proceeds at a reasonable rate while β-deuteride elimination is minimized.
Formation of propene-d₂ as a significant byproduct. β-Deuteride elimination is still occurring at an appreciable rate. - Combine the use of 1-iodopropane-2,2-d₂ with other strategies. This includes using a more sterically demanding ligand, a lower reaction temperature, or a different metal catalyst (e.g., nickel, which can sometimes be less prone to β-hydride elimination than palladium).[4]
Inconsistent results between batches. 1. Incomplete Deuteration of the Starting Material: The isotopic purity of your 1-iodopropane-2,2-d₂ may be insufficient.- Verify the isotopic enrichment of your deuterated starting material. Use NMR or mass spectrometry to confirm a high percentage of deuterium incorporation. Inconsistent deuteration will lead to variable rates of β-hydride elimination.
2. Presence of Oxygen or Moisture: These can lead to catalyst deactivation or side reactions.- Ensure rigorous inert atmosphere techniques. Thoroughly degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling with 1-Iodopropane-2,2-D₂

This protocol provides a starting point for the cross-coupling of an arylboronic acid with 1-iodopropane-2,2-d₂. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Arylboronic acid (1.0 equiv)

  • 1-Iodopropane-2,2-d₂ (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene, followed by the 1-iodopropane-2,2-d₂ via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Mechanism and Workflow

The Competing Pathways: Reductive Elimination vs. β-Hydride Elimination

G cluster_0 Catalytic Cycle A Oxidative Addition (R-Pd(II)-I) B Transmetalation (R-Pd(II)-Ar) A->B Ar-B(OH)₂ C Reductive Elimination (Desired Pathway) B->C D β-Hydride Elimination (Undesired Pathway) B->D E Desired Product (R-Ar) C->E F Side Product (Propene + H-Pd(II)-I) D->F

Caption: Competing reaction pathways for the alkyl-palladium intermediate.

The Kinetic Isotope Effect in Action

G cluster_1 Reaction Coordinate Diagram Reactants R-Pd(II)-Ar TS_H TS (β-H Elimination) Reactants->TS_H ΔG‡(H) TS_D TS (β-D Elimination) Reactants->TS_D ΔG‡(D) Products Propene + H(D)-Pd(II)-Ar x_start->TS_H x_start->TS_D

Caption: Higher activation energy for β-deuteride vs. β-hydride elimination.

References

  • Wikipedia. β-Hydride elimination. [Link]

  • Hartwig, J. F. (2010).
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
  • Sigman, M. S., & Werner, E. W. (2012). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 134(36), 14791–14805.
  • Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Iodopropane-2,2-D2 and 1-Bromopropane-2,2-D2

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the chemical reactivity of 1-iodopropane-2,2-d2 and 1-bromopropane-2,2-d2. A comprehensive understand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 1-iodopropane-2,2-d2 and 1-bromopropane-2,2-d2. A comprehensive understanding of the distinct reaction kinetics and mechanistic pathways of these isotopically labeled compounds is essential for their effective application in organic synthesis, mechanistic studies, and drug development. This document will explore their structural and electronic differences, compare their reactivity in nucleophilic substitution and elimination reactions, and provide illustrative experimental protocols.

Core Principles: The Impact of the Halogen Leaving Group

In the realm of nucleophilic substitution and elimination reactions, the nature of the leaving group is a critical determinant of reaction rates and outcomes.[1] For alkyl halides, the reactivity trend is well-established and follows the order: I > Br > Cl > F.[2][3] This trend is primarily governed by two key factors: the carbon-halogen bond strength and the stability of the resulting halide anion.[2][4]

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[5][6] A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[2][7] Furthermore, the iodide ion (I⁻) is a better leaving group than the bromide ion (Br⁻) because it is a weaker base.[8][9] The stability of the halide anion can be correlated with the pKa of its conjugate acid (the hydrohalic acid).[8] Stronger acids have more stable conjugate bases, and since HI is a stronger acid than HBr, I⁻ is a more stable and thus better leaving group than Br⁻.[8][9] The larger size and greater polarizability of the iodide ion also contribute to its stability by allowing for better dispersal of the negative charge.[6][10]

Consequently, reactions involving iodoalkanes are generally faster than those involving bromoalkanes.[4][11] This fundamental difference in reactivity is the primary factor distinguishing 1-iodopropane from 1-bromopropane, and by extension, their deuterated analogues.

The Role of Deuterium Labeling: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at the C2 position introduces the possibility of a kinetic isotope effect (KIE).[12] A KIE is a change in the reaction rate that occurs when an atom in the reactants is replaced by one of its isotopes.[13] KIEs are valuable tools for elucidating reaction mechanisms.[14]

In the context of 1-halopropane-2,2-d2, the deuterium atoms are not directly involved in the bond-breaking or bond-forming processes of nucleophilic substitution at C1. This scenario typically leads to a secondary kinetic isotope effect (SKIE), which is generally much smaller than a primary kinetic isotope effect.[13] SKIEs arise from changes in vibrational frequencies at the transition state compared to the ground state.[14] For SN2 reactions, a small normal SKIE (kH/kD > 1) is often observed, while SN1 reactions can exhibit larger normal SKIEs.[13]

In elimination reactions (E2), where a C-H (or C-D) bond at the β-position (C2) is broken in the rate-determining step, a significant primary kinetic isotope effect would be expected.[14] Therefore, comparing the rates of elimination for the deuterated and non-deuterated compounds can provide insight into the reaction mechanism.

Comparative Reactivity in Key Reaction Types

Nucleophilic Substitution (SN2)

For primary alkyl halides such as 1-iodopropane and 1-bromopropane, the SN2 mechanism is the predominant pathway for nucleophilic substitution.[15][16] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1]

1-Iodopropane-2,2-d2 is expected to be significantly more reactive than 1-bromopropane-2,2-d2 in SN2 reactions. [6] This is a direct consequence of the superior leaving group ability of iodide compared to bromide.[2][11]

The general SN2 reaction can be depicted as follows:

Caption: Generalized SN2 reaction pathway.

Elimination (E2)

Elimination reactions, particularly the bimolecular E2 mechanism, are often in competition with SN2 reactions, especially when using strong, bulky bases.[15][17] The E2 reaction is a concerted process where a base removes a proton from the β-carbon (C2) while the leaving group on the α-carbon (C1) departs, forming an alkene.[18]

Similar to the SN2 reaction, 1-iodopropane-2,2-d2 is expected to undergo E2 elimination faster than 1-bromopropane-2,2-d2. This is again due to the better leaving group ability of iodide.[19] The C-X bond is partially broken in the transition state, so a weaker C-I bond leads to a lower activation energy.

The presence of deuterium at the C2 position, the site of proton abstraction, allows for the measurement of a primary kinetic isotope effect. A significant kH/kD value (typically > 2) would confirm that the C-D bond is broken in the rate-determining step, which is characteristic of the E2 mechanism.[14]

Caption: Generalized E2 elimination pathway.

Solvolysis (SN1/E1)

Solvolysis refers to a reaction where the solvent acts as the nucleophile.[20] For primary alkyl halides, SN1 and E1 reactions, which proceed through a carbocation intermediate, are generally disfavored due to the instability of the primary carbocation.[18][21] However, under forcing conditions with polar protic solvents, these pathways may become accessible.

In a hypothetical SN1/E1 scenario, 1-iodopropane-2,2-d2 would still react faster than 1-bromopropane-2,2-d2. The rate-determining step for both SN1 and E1 reactions is the formation of the carbocation, which involves the cleavage of the carbon-halogen bond.[18][19] The weaker C-I bond will break more readily, leading to faster carbocation formation.[5]

Quantitative Data Summary

The following table summarizes the key physical properties that influence the reactivity of 1-iodopropane and 1-bromopropane.

Property1-Iodopropane1-BromopropaneRationale for Reactivity Difference
Leaving Group I⁻Br⁻I⁻ is a weaker base and more stable anion.[8][9]
C-X Bond Dissociation Energy ~53 kcal/mol~68 kcal/molThe weaker C-I bond breaks more easily, lowering activation energy.
pKa of Conjugate Acid (HX) ~ -10 (HI)~ -9 (HBr)HI is a stronger acid, so I⁻ is a more stable conjugate base.[8]
Relative SN2 Rate HigherLowerDirectly correlated with leaving group ability and C-X bond strength.[6]
Expected KIE (SN2) Small, normal (kH/kD > 1)Small, normal (kH/kD > 1)Secondary KIE due to isotopic substitution adjacent to the reaction center.[13]
Expected KIE (E2) Large, primary (kH/kD > 2)Large, primary (kH/kD > 2)Primary KIE as the C-D bond is broken in the rate-determining step.[14]

Experimental Protocols

Comparative SN2 Reactivity via Halide Exchange

This experiment compares the relative rates of the Finkelstein reaction for 1-iodopropane-2,2-d2 and 1-bromopropane-2,2-d2.

Materials:

  • 1-Iodopropane-2,2-d2

  • 1-Bromopropane-2,2-d2

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Reaction vials, magnetic stirrer, and thermostat-controlled bath

Procedure:

  • Prepare equimolar solutions of 1-iodopropane-2,2-d2 and 1-bromopropane-2,2-d2 in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone.

  • In separate reaction vials, mix the alkyl halide solutions with the sodium iodide solution at a constant temperature.

  • Monitor the reaction progress over time by withdrawing aliquots and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Plot the concentration of the starting material versus time to determine the initial reaction rates and calculate the relative rate constants.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Substrate Prepare equimolar solutions of 1-Iodopropane-2,2-d2 and 1-Bromopropane-2,2-d2 in acetone Mix Mix substrate and NaI solutions in separate vials at constant T Prep_Substrate->Mix Prep_NaI Prepare NaI solution in acetone Prep_NaI->Mix Monitor Monitor reaction by GC or NMR Mix->Monitor Plot Plot [Substrate] vs. Time Monitor->Plot Calculate Determine initial rates and calculate relative rate constants Plot->Calculate

Caption: Workflow for comparative SN2 reactivity study.

Comparative E2 Reactivity and KIE Determination

This experiment compares the rates of E2 elimination and allows for the determination of the primary kinetic isotope effect.

Materials:

  • 1-Iodopropane-2,2-d2

  • 1-Bromopropane-2,2-d2

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Internal standard (e.g., undecane)

  • Reaction vials, magnetic stirrer, and thermostat-controlled bath

Procedure:

  • Prepare solutions of 1-iodopropane-2,2-d2 and 1-bromopropane-2,2-d2 in anhydrous tert-butanol containing a known concentration of an internal standard.

  • Prepare a solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Initiate the reactions by adding the base solution to the alkyl halide solutions at a constant temperature.

  • Monitor the formation of the alkene product (propene-2-d2) over time using GC analysis of the headspace or by quenching aliquots and analyzing the liquid phase.

  • Calculate the initial rates of reaction and the relative rate constants for the two substrates.

  • To determine the KIE, run parallel reactions with non-deuterated 1-iodopropane and 1-bromopropane and calculate the ratio of the rate constants (kH/kD).

Conclusion

The reactivity of 1-iodopropane-2,2-d2 is demonstrably higher than that of 1-bromopropane-2,2-d2 in both nucleophilic substitution and elimination reactions. This difference is overwhelmingly dictated by the superior leaving group ability of the iodide ion, which is a consequence of the weaker carbon-iodine bond and the greater stability of the iodide anion. The deuterium labeling at the C2 position provides a powerful tool for mechanistic investigation, particularly for distinguishing between competing reaction pathways through the measurement of kinetic isotope effects. For researchers and professionals in drug development and organic synthesis, the choice between these two reagents will depend on the desired reaction rate and the specific synthetic context, with the understanding that the iodo-analogue offers a significant kinetic advantage.

References

  • Brainly. (2023, July 10). Iodide is a better leaving group than bromide. However, in hydroxylic solvents... Retrieved from [Link]

  • JoVE. (2023, April 30). Leaving Groups. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 10.3(b). Retrieved from [Link]

  • Brainly.com. (2023, October 30). Suggest why the rate of alkaline hydrolysis of an enantiomer of iodopropane is greater than that of an... Retrieved from [Link]

  • Quora. (2018, May 3). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the... Retrieved from [Link]

  • Brainly.in. (2020, May 13). Between iodopropane and bromopropane which would undergo SN2 reaction faster and why? Do you think the... Retrieved from [Link]

  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Sathee Forum. (2025, January 8). Which of the following haloalkanes is most reactive. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bond Dissociation Energies (kcal/mol). Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry Revision Sheets.
  • Chemistry LibreTexts. (2022, June 8). 6.4: Bond Dissociation Energy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • YouTube. (2020, July 24). Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry ||. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Unknown Source. (2020, April 10).
  • The Journal of Physical Chemistry A. (n.d.). Computationally Efficient Methodology to Calculate C−H and C−X (X = F, Cl, and Br) Bond Dissociation Energies in Haloalkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • PMC. (2008, September 19). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Retrieved from [Link]

  • ChemEd X. (n.d.). Solvolysis of Bromobutane Isomers. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • Examrace. (n.d.). IFS Chemistry Paper-2 2023 Solutions and Explanations at Doorsteptutor. Com. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show the balanced reaction for the solvolysis of 2-bromo-2-methylpropane in water. Also show the... Retrieved from [Link]

  • NIH. (n.d.). 1,1-Diiodopropane | C3H6I2 | CID 11254924 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Photochemistry of Diiodomethane in Solution Studied by Femtosecond and Nanosecond Laser Photolysis. Formation and Dark Reactions of the CH2I−I Isomer Photoproduct and Its Role in Cyclopropanation of Olefins | Request PDF. Retrieved from [Link]

  • Unknown Source. (n.d.). Catalysis Revisited – An Overview of Classical School Experiments and New Approaches for a Better Conceptual Understanding.

Sources

Comparative

GC-MS fragmentation pattern analysis of 1-Iodopropane-2,2-D2

GC-MS Fragmentation Pattern Analysis of 1-Iodopropane-2,2-D2: A Comparative Guide for Mechanistic and Quantitative Applications Executive Summary In drug metabolism and pharmacokinetics (DMPK) and the synthesis of deuter...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Pattern Analysis of 1-Iodopropane-2,2-D2: A Comparative Guide for Mechanistic and Quantitative Applications

Executive Summary

In drug metabolism and pharmacokinetics (DMPK) and the synthesis of deuterated active pharmaceutical ingredients (APIs), the isotopic purity of starting materials is non-negotiable. 1-Iodopropane-2,2-D2 is a critical alkylating agent used to introduce a strategically deuterated propyl group, often to mitigate CYP450-mediated metabolism at the beta-carbon. To validate its isotopic fidelity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical gold standard.

This guide provides an objective, mechanistic comparison of the GC-MS fragmentation patterns of 1-Iodopropane-2,2-D2 against its unlabeled and fully deuterated (D7) alternatives. By understanding the causality behind these mass shifts, analytical scientists can design self-validating workflows that prevent isotopic interference in downstream drug development.

Mechanistic GC-MS Fragmentation: The Causality of Isotopic Shifts

Under standard 70 eV EI conditions, alkyl iodides exhibit highly predictable fragmentation driven by the relatively weak carbon-iodine bond (approx. 238 kJ/mol). For unlabeled 1-iodopropane, the molecular ion ([M]⁺•) at m/z 170 is visible but low in abundance due to rapid downstream dissociation[1].

When analyzing 1-Iodopropane-2,2-D2 ([M]⁺• at m/z 172), the fragmentation is dominated by two primary pathways that perfectly illustrate the mechanics of gas-phase ion chemistry:

  • Alpha-Cleavage (Base Peak Formation): The heterolytic scission of the C-I bond results in the loss of an iodine radical (127 Da). Because the deuterium atoms are located exclusively on the beta-carbon (C2), they are fully retained in the resulting carbocation. This shifts the base peak from m/z 43 in the unlabeled compound to m/z 45 ([CH₃-CD₂-CH₂]⁺).

  • 1,2-Elimination (Mechanistic Proof): A secondary, lower-abundance pathway involves the elimination of hydrogen halide. In unlabeled 1-iodopropane, the loss of HI (128 Da) yields a propene radical cation at m/z 42. However, in 1-Iodopropane-2,2-D2, the elimination specifically abstracts a beta-hydrogen. Since the beta-position is fully deuterated, the molecule loses deuterium iodide (DI, 129 Da), resulting in a fragment at m/z 43 ([CH₃-CD=CH₂]⁺•)[2]. This specific mass shift serves as definitive mechanistic proof of the 1,2-elimination pathway in alkyl halides.

GCMS_Mechanism M 1-Iodopropane-2,2-D2 [M]+• (m/z 172) Alpha Alpha Cleavage (- I•, 127 Da) M->Alpha Beta 1,2-Elimination (- DI, 129 Da) M->Beta Iodine Iodine Cation [I]+ m/z 127 M->Iodine Heterolytic Cleavage Propyl Propyl-d2 Cation [CH3-CD2-CH2]+ m/z 45 (Base Peak) Alpha->Propyl Propene Propene-d1 Radical Cation [CH3-CD=CH2]+• m/z 43 Beta->Propene

Figure 1: GC-MS EI (70 eV) fragmentation pathways of 1-Iodopropane-2,2-D2 highlighting mechanistic cleavage.

Comparative Performance Analysis: 2,2-D2 vs. Alternatives

When selecting an internal standard or synthesizing a deuterated API, understanding the mass shifts between isotopologues is critical to avoiding cross-talk (isotopic overlap) in the mass spectrometer. The table below summarizes the quantitative data and the causal mechanisms behind each fragment.

Feature / FragmentUnlabeled 1-Iodopropane1-Iodopropane-2,2-D21-Iodopropane-D7Causality / Mechanistic Origin
Molecular Ion [M]⁺• m/z 170m/z 172m/z 177Intact molecule post-ionization. Confirms total mass.
Base Peak m/z 43m/z 45m/z 50Alpha-cleavage; loss of Iodine radical (I•, 127 Da). Retains all D atoms on the propyl chain.
1,2-Elimination Peak m/z 42m/z 43m/z 48Loss of HX (HI=128, DI=129). 2,2-D2 loses DI, proving beta-hydrogen abstraction.
Iodine Cation m/z 127m/z 127m/z 127Heterolytic C-I cleavage. Independent of isotopic labeling.

Data Insight: The 2 Da shift in the base peak (m/z 43 to 45) provides a clean, interference-free channel for Selected Ion Monitoring (SIM) quantitative assays, as natural heavy isotope contributions (like ¹³C) from the unlabeled compound will only contribute to m/z 44, leaving the m/z 45 channel pristine.

Self-Validating Experimental Protocol for GC-MS

To ensure absolute confidence in the isotopic purity of 1-Iodopropane-2,2-D2, the analytical protocol must be a self-validating system . This means the method inherently checks for carryover, chromatographic integrity, and isotopic cross-contamination within a single sequence without relying on external assumptions.

Step 1: System Suitability & Blank Validation

  • Action: Inject 1 µL of pure extraction solvent (e.g., GC-grade Hexane).

  • Causality: Validates that the injection port and column are free of iodine-containing carryover, which is notorious for sticking to active sites in the inlet liner.

Step 2: Unlabeled Reference Injection (The Benchmark)

  • Action: Inject 10 µg/mL of unlabeled 1-iodopropane[3].

  • Parameters: Use a DB-5MS column (30m x 0.25mm x 0.25µm). Why DB-5MS? The 5% phenyl-methylpolysiloxane phase offers slight polarizability that optimally interacts with the iodine atom, preventing the peak tailing often seen on strictly non-polar (100% dimethylpolysiloxane) columns. Temperature program: 40°C hold for 2 min, ramp 10°C/min to 150°C.

  • Causality: Establishes the exact retention time and verifies the expected m/z 43 base peak and m/z 170 molecular ion under your specific source conditions.

Step 3: 1-Iodopropane-2,2-D2 Analysis (The Internal Validation Check)

  • Action: Inject 10 µg/mL of the 1-Iodopropane-2,2-D2 sample.

  • MS Conditions: EI mode at 70 eV (Source: 230°C, Quad: 150°C). Full scan m/z 30-200.

  • Self-Validation Logic: Monitor the ratio of m/z 45 to m/z 43. In a 100% isotopically pure 2,2-D2 sample, m/z 43 should only arise from the minor 1,2-elimination pathway (loss of DI). If the m/z 43 peak exceeds the expected historical ratio relative to the m/z 172 parent ion, it mathematically proves the presence of unlabeled 1-iodopropane contamination.

Step 4: Co-Injection (Matrix Effect Verification)

  • Action: Inject a 1:1 mixture of unlabeled and 2,2-D2 compounds.

  • Causality: Validates that the two isotopologues co-elute perfectly (or with a predictable, sub-second isotopic phase shift). This proves the 2,2-D2 variant will experience the exact same matrix suppression/enhancement as the unlabeled analyte, confirming its suitability as an internal standard.

References

  • Propane, 1-iodo- Mass Spectrum, NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • 1-Iodopropane, PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Disentangling sequential and concerted fragmentations of molecular polycations with covariant native frame analysis, PubMed Central (National Institutes of Health). Available at: [Link]

Sources

Validation

Mechanistic Probing with Deuterium: A Comparative Guide to the Kinetic Isotope Effects of 1-Iodopropane-2,2-D2 vs. Unlabeled 1-Iodopropane

As drug development and synthetic chemistry increasingly rely on highly optimized catalytic and substitution pathways, understanding the exact mechanism of a reaction is paramount. Distinguishing between competing bimole...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on highly optimized catalytic and substitution pathways, understanding the exact mechanism of a reaction is paramount. Distinguishing between competing bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination (E2) pathways in primary alkyl halides can be challenging.

This guide provides an in-depth technical comparison between unlabeled 1-iodopropane and its isotopologue, 1-iodopropane-2,2-D2 . By strategically placing deuterium atoms at the β -carbon, researchers can leverage the[1] as a precision diagnostic tool to map transition states and optimize reaction conditions.

The Physics of the Probe: Causality Behind the Isotope Effect

The utility of comparing these two compounds lies entirely in the quantum mechanical differences between a Carbon-Protium (C-H) bond and a Carbon-Deuterium (C-D) bond.

Because deuterium has twice the mass of protium, the C-D bond exhibits a lower vibrational frequency. This results in a lower Zero-Point Energy (ZPE) in the ground state[1]. Assuming the transition state energy remains relatively unaffected by the isotopic substitution, the activation energy ( Ea​ ) required to reach the transition state is fundamentally greater for the deuterated compound.

Depending on the reaction pathway, this energy gap manifests in two distinct ways:

  • Primary Kinetic Isotope Effect (E2 Pathway): If the reaction proceeds via an E2 elimination (e.g., using a strong base like sodium ethoxide), the β -hydrogen is abstracted in the rate-determining step (RDS). Breaking the stronger C-D bond significantly slows the reaction, yielding a large primary KIE ( kH​/kD​ typically ranging from 3.0 to 8.0)[2].

  • Secondary Kinetic Isotope Effect ( SN​2 Pathway): If the reaction proceeds via an SN​2 substitution, the nucleophile attacks the α -carbon, and the β -C-H(D) bonds remain intact during the RDS. The minor rate differences observed are due to subtle rehybridization and hyperconjugation effects, yielding a secondary KIE close to unity ( kH​/kD​≈0.95−1.2 )[1]. In, β -deuterium substitution yields a normal secondary KIE due to the loss of hyperconjugative stabilization[3].

Structural and Physical Comparison

To utilize these compounds effectively, it is critical to understand their structural baseline. The isotopic label in 1-iodopropane-2,2-D2 is specifically isolated to the β -position to prevent interference from α -carbon rehybridization effects.

Table 1: Physical and Structural Properties

Property1-Iodopropane (Unlabeled Baseline)1-Iodopropane-2,2-D2 (Mechanistic Probe)
Chemical Structure CH3​−CH2​−CH2​−I CH3​−CD2​−CH2​−I
Isotopic Labeling Natural Abundance β -Carbon Deuterated
Molecular Weight 169.99 g/mol 172.01 g/mol
Diagnostic Function Establishes the baseline rate constant ( kH​ )Establishes the isotopic rate constant ( kD​ )

Visualizing the Mechanistic Pathways

The divergence in reaction pathways dictates the magnitude of the observed KIE. The logic flow below illustrates how the choice of reagent interacts with the substrate to yield distinct kinetic readouts.

G Substrate Alkyl Halide Probe 1-Iodopropane vs 2,2-D2 E2_Path E2 Elimination Pathway (Strong Base) Substrate->E2_Path SN2_Path SN2 Substitution Pathway (Nucleophile) Substrate->SN2_Path E2_TS Transition State β-C-H(D) Bond Breaking E2_Path->E2_TS SN2_TS Transition State β-C-H(D) Bond Intact SN2_Path->SN2_TS E2_KIE Primary KIE kH/kD ≈ 3.0 - 7.0 E2_TS->E2_KIE SN2_KIE Secondary KIE kH/kD ≈ 0.95 - 1.2 SN2_TS->SN2_KIE

Caption: Mechanistic divergence of 1-iodopropane analogs yielding primary vs secondary KIEs.

Experimental Methodology: Self-Validating Kinetic Assays

To accurately compare the performance of unlabeled 1-iodopropane against 1-iodopropane-2,2-D2, the experimental protocol must be rigorously controlled. Temperature fluctuations are the largest source of error in kinetic measurements; therefore, parallel execution is mandatory.

Furthermore, this protocol is designed as a self-validating system . By incorporating an inert internal standard and requiring strict linearity in the kinetic plots, the system automatically flags mechanical errors (e.g., GC injection inconsistencies) or mechanistic deviations (e.g., competing side reactions).

Protocol: Differentiating E2 vs SN​2 via GC-FID/MS

Step 1: Parallel Reaction Setup

  • Prepare two identical, temperature-controlled reaction vessels (e.g., 40.0 ± 0.1 °C).

  • To Vessel A, add 0.1 M unlabeled 1-iodopropane. To Vessel B, add 0.1 M 1-iodopropane-2,2-D2.

  • Add 0.05 M of an inert internal standard (e.g., decane) to both vessels. Causality: The internal standard corrects for solvent evaporation and normalizes GC injection volumes, ensuring data integrity.

Step 2: Reaction Initiation

  • Simultaneously inject a large excess (1.0 M) of the chosen reagent into both vessels to establish pseudo-first-order kinetics.

    • For E2 probing: Use Sodium Ethoxide (NaOEt) in Ethanol.

    • For SN​2 probing: Use Sodium Azide ( NaN3​ ) in DMF.

Step 3: Timed Aliquot Sampling & Quenching

  • Extract 50 µL aliquots from both vessels at precise intervals (e.g., every 5 minutes for 60 minutes).

  • Immediately inject the aliquot into a biphasic quench vial containing cold aqueous acid (0.1 M HCl) and hexane. Causality: The cold acid instantly neutralizes the base/nucleophile, halting the reaction at the exact timestamp.

Step 4: GC Analysis & Self-Validation

  • Analyze the organic (hexane) layer via GC-FID or GC-MS.

  • Calculate the ratio of the remaining alkyl halide peak area to the internal standard peak area ( ARX​/AIS​ ).

  • Validation Check: Plot ln([RX]t​/[RX]0​) versus time. The plot must yield a straight line ( R2>0.99 ). If the plot curves, the pseudo-first-order assumption has failed, or side reactions are occurring, and the run is self-invalidated.

Step 5: KIE Determination

  • Extract the rate constants ( kH​ and kD​ ) from the negative slopes of the validated linear plots.

  • Calculate the KIE = kH​/kD​ .

G Start 1. Parallel Reaction Setup (Isotopologues + Int. Std) Sample 2. Timed Aliquot Sampling (t = 0 to t = end) Start->Sample Quench 3. Rapid Quenching (Cold Acid or Water) Sample->Quench Analyze 4. GC-FID / GC-MS Analysis (Quantify Remaining RX) Quench->Analyze Validate 5. Kinetic Plot Linearity (Self-Validation: R² > 0.99) Analyze->Validate Calc 6. Calculate KIE (kH / kD Ratio) Validate->Calc

Caption: Step-by-step self-validating experimental workflow for KIE determination.

Quantitative Data & Performance Analysis

When executing the protocol above, the performance of the deuterated probe compared to the unlabeled baseline will yield highly specific quantitative signatures. The table below summarizes the expected experimental outcomes based on established [4] and nucleophilic substitution kinetics.

Table 2: Expected Kinetic Isotope Effects (Performance Data)

Reaction PathwayReagent SystemBond Broken in RDSExpected KIE ( kH​/kD​ )Mechanistic Interpretation
E2 Elimination NaOEt / Ethanol β -C-H (or C-D)3.0 – 7.0 Primary KIE: Strong evidence of concerted elimination. The β -proton is abstracted in the rate-determining step.
SN​2 Substitution NaN3​ / DMF α -C-I (only)0.95 – 1.15 Secondary KIE: The β -bond remains intact during the RDS. Slight variations are due to steric/rehybridization effects.
SN​1 Solvolysis H2​O / Ethanol α -C-I (only)1.10 – 1.30 Normal Secondary KIE: Slower reaction of the deuterated analog due to loss of hyperconjugative stabilization of the carbocation.

By objectively comparing the reaction rates of 1-iodopropane and 1-iodopropane-2,2-D2, researchers can definitively rule out competing pathways, ensuring that subsequent drug design or synthetic scale-up efforts are built on a verified mechanistic foundation.

References

  • Wikipedia Contributors. "Kinetic isotope effect." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Leffek, K. T., Llewellyn, J. A., & Robertson, R. E. "Deuterium Effects in Water Solvolysis of Ethyl, Isopropyl, and tert-Butyl Compounds." Canadian Journal of Chemistry. Available at:[Link]

  • Kim, S., et al. "Studies on Elimination Pathways of β-Halovinyl Ketones Leading to Allenyl and Propargyl Ketones and Furans under the Action of Mild Bases." The Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Deuterium Incorporation Rates Using 1-Iodopropane-2,2-D2

In the landscape of modern drug development and metabolic research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has become a pivotal tool.[1][2] This "deuterium switch" c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and metabolic research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has become a pivotal tool.[1][2] This "deuterium switch" can significantly alter a drug's pharmacokinetic profile by slowing metabolic pathways, a phenomenon rooted in the kinetic isotope effect (KIE).[1] Furthermore, deuterium-labeled compounds are invaluable as tracers in metabolism studies and as internal standards for isotope dilution mass spectrometry (IDMS), a technique that dramatically improves the accuracy and precision of quantitative bioanalysis.[2][3]

However, the synthesis of these deuterated molecules is not always perfect. The success of any study hinges on the precise knowledge of the extent and location of deuterium incorporation. Incomplete or non-specific labeling can lead to erroneous pharmacokinetic data or inaccurate quantification. Therefore, validating the analytical methods used to measure deuterium incorporation is not just a preliminary step; it is the foundation of data integrity.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will use 1-Iodopropane-2,2-D2, a commercially available compound with a defined isotopic enrichment, as a validation standard to establish a self-validating system for ensuring analytical accuracy.

The Validation Standard: 1-Iodopropane-2,2-D2

The choice of a validation standard is critical. It must be a stable molecule with a known, high degree of isotopic enrichment at specific, non-exchangeable positions. 1-Iodopropane-2,2-D2 (CAS No: 25493-15-6) is an excellent candidate.[4][5][6] Its two deuterium atoms are covalently bonded to the central carbon, a position not susceptible to back-exchange under typical analytical conditions.[7] Commercially available with isotopic enrichment often exceeding 98 atom % D, it provides a reliable ground truth for methodological validation.[5]

cluster_propane C1 CH₃ C2 CD₂ C1->C2 C3 CH₂I C2->C3

Caption: Chemical structure of 1-Iodopropane-2,2-D2.

Core Analytical Methodologies: A Head-to-Head Comparison

The two workhorse techniques for determining deuterium incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] While both can provide the necessary data, they operate on different principles and offer distinct advantages and disadvantages.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures the mass-to-charge ratio (m/z) of ions. Deuterium incorporation is detected as a mass shift.[9]Detects the magnetic properties of atomic nuclei. Deuteration is observed via the disappearance of a ¹H signal or the appearance of a ²H signal.[8][10]
Sensitivity Very high (picomolar to femtomolar). Requires minimal sample quantity.[11]Lower (micromolar to millimolar). Requires a larger amount of pure sample.
Structural Info Provides the overall degree of deuteration for the entire molecule or fragment, but not the specific location without complex fragmentation analysis (MS/MS).[12]Unambiguously determines the precise location and extent of deuterium incorporation at each atomic position.[8][13]
Throughput High. Coupled with liquid chromatography (LC-MS), it allows for rapid analysis of multiple samples.[12]Low. Each sample requires longer acquisition times for signal averaging, especially for ²H NMR.
Quantification Excellent. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification.[3]Inherently quantitative, but precision can be affected by experimental parameters.[14]
Sample Purity Can analyze complex mixtures when coupled with a separation technique like GC or LC.[8]Requires highly purified samples, as impurities will complicate the spectrum.

Experimental Workflow for Method Validation

This protocol describes a parallel workflow to analyze the 1-Iodopropane-2,2-D2 standard by both GC-MS and NMR. The goal is to cross-validate the results, ensuring that both methods provide comparable and accurate measurements of the known deuterium incorporation.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms GC-MS Analysis cluster_validation Cross-Validation start Obtain 1-Iodopropane-2,2-D2 (≥98% Isotopic Purity) split Split Sample for Parallel Analysis start->split nmr_prep Prepare Sample in CDCl₃ (~5-10 mg in 0.6 mL) split->nmr_prep ms_prep Prepare Dilute Solution in Volatile Solvent (e.g., Hexane) split->ms_prep nmr_acq Acquire Spectra: 1. ¹H NMR 2. ²H NMR nmr_prep->nmr_acq nmr_proc Process Data: - Integrate ¹H signals - Integrate ²H signal nmr_acq->nmr_proc nmr_calc Calculate %D Incorporation (Confirm C2 position) nmr_proc->nmr_calc compare Compare Results (NMR vs. MS) nmr_calc->compare ms_acq Inject into GC-MS (EI or CI mode) ms_prep->ms_acq ms_proc Acquire Mass Spectrum of Molecular Ion Peak ms_acq->ms_proc ms_calc Calculate %D Incorporation (from Isotopic Distribution) ms_proc->ms_calc ms_calc->compare validate Confirm Agreement with Supplier CoA compare->validate

Caption: Parallel workflow for cross-validating deuterium incorporation analysis.

Part 1: GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 1-iodopropane.[8]

  • Sample Preparation: Prepare a ~100 µg/mL stock solution of 1-Iodopropane-2,2-D2 in a volatile solvent like hexane. Create a working solution by diluting this stock 1:100 in the same solvent.

  • Instrument Setup (Example):

    • GC Column: A low-polarity column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Injection Volume: 1 µL.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Scan mode, from m/z 30 to 200.

  • Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. The peak corresponding to 1-iodopropane should be well-resolved.

  • Data Analysis:

    • Extract the mass spectrum for the 1-iodopropane peak.

    • Identify the molecular ion (M⁺) cluster. For the non-deuterated compound, this is at m/z 170. For our D2 standard, the primary molecular ion will be at m/z 172.

    • Calculate the percent deuterium incorporation by comparing the relative intensities of the M+0 (m/z 170), M+1 (m/z 171), and M+2 (m/z 172) peaks, after correcting for the natural abundance of ¹³C.

    • Calculation: %D₂ Incorporation = [Intensity(M+2)] / [Intensity(M+0) + Intensity(M+1) + Intensity(M+2)] * 100. The result should closely match the certificate of analysis value (e.g., ≥98%).

Part 2: NMR Spectroscopy Protocol

NMR provides definitive structural information, confirming not only the degree but also the site of deuteration.[10]

  • Sample Preparation: Dissolve 5-10 mg of 1-Iodopropane-2,2-D2 in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[15]

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Result: For non-deuterated 1-iodopropane, the spectrum shows three distinct signals: a triplet for the -CH₃ group, a sextet for the -CH₂- group at C2, and a triplet for the -CH₂I group.[15]

    • Validation: In the spectrum of 1-Iodopropane-2,2-D2, the sextet corresponding to the C2 protons will be almost completely absent. The signal for the C1 methyl group will appear as a singlet (or a narrowly split triplet due to coupling with deuterium), and the C3 methylene will appear as a singlet. The degree of signal reduction for the C2 protons directly validates the site and extent of deuteration.

  • ²H NMR Acquisition:

    • Switch the spectrometer to the deuterium frequency.

    • Acquire a proton-decoupled deuterium spectrum.

    • Expected Result: A single sharp resonance will appear at the chemical shift corresponding to the C2 position.

    • Validation: The presence of this strong signal, and the absence of significant signals at other positions, confirms that deuteration is highly specific to the C2 position. The integral of this peak relative to a known standard can also be used for quantification.[16]

Conclusion: Establishing Trust in Your Data

The accurate quantification of deuterium incorporation is a prerequisite for reliable research in drug metabolism, pharmacokinetics, and quantitative bioanalysis. Simply running a sample on an instrument is not enough; the method itself must be proven to be accurate. By using a well-characterized standard like 1-Iodopropane-2,2-D2, researchers can perform a robust cross-validation of their primary analytical techniques.

This guide demonstrates that while both MS and NMR are powerful tools, they provide complementary information. MS offers superior sensitivity and throughput for determining the overall level of deuteration, while NMR provides unambiguous confirmation of the specific site of labeling.[8] Employing both techniques in a validation workflow, as described here, creates a self-validating system that ensures the highest level of scientific integrity and provides unshakeable confidence in your experimental data.

References

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
  • BenchChem. (2025). An in-depth guide to the role of deuterium labeling in pharmacokinetic studies.
  • Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(3), 359-387. Available at: [Link]

  • Lichequn, E., & Pao, M. (2025). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv. Available at: [Link]

  • Engen, J. R., et al. (2013). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of The American Society for Mass Spectrometry, 24(8), 1177-1186. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).
  • Previs, S. F., et al. (2007). Determination of protein replacement rates by deuterated water: validation of underlying assumptions. American Journal of Physiology-Endocrinology and Metabolism, 292(5), E1523-E1532. Available at: [Link]

  • Foston, M. B., et al. (2012). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 137(4), 843-849. Available at: [Link]

  • Wilkinson, D. J., et al. (2020). The use of deuterated water for the measurement of protein synthesis. Journal of Applied Physiology, 128(5), 1404-1414. Available at: [Link]

  • ResearchGate. (n.d.). Example calculation of deuterium incorporation based on deuterated substance P. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Foston, M. B., et al. (2012). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 137, 843-849. Available at: [Link]

  • Metabolic Solutions. (2025). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
  • Wu, Y., et al. (2025). An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis. bioRxiv. Available at: [Link]

  • Deredge, D., et al. (2021). Improving Spectral Validation Rates in Hydrogen–Deuterium Exchange Data Analysis. Analytical Chemistry, 93(8), 3769-3776. Available at: [Link]

  • LeMaster, D. M. (1990). Deuterium labelling in NMR structural analysis of larger proteins. Quarterly Reviews of Biophysics, 23(2), 133-174. Available at: [Link]

  • ResearchGate. (n.d.). Improving Spectral Validation Rates in Hydrogen–Deuterium Exchange Data Analysis. Available at: [Link]

  • Smith, D. L., et al. (1997). Practical Methods for Deuterium Exchange/Mass Spectrometry. In Protein Structure by Mass Spectrometry (pp. 257-276). Humana Press. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • ResearchGate. (n.d.). Determination of total body water by deuterium NMR. Available at: [Link]

  • van der Meij, T. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen.
  • Urbaniak, M., & Wyska, E. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 23(11), 2968. Available at: [Link]

  • BenchChem. (2025). The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide.
  • NextSDS. (n.d.). 1-IODOPROPANE-2,2-D2 — Chemical Substance Information.
  • Pharmaffiliates. (n.d.). 1-Iodopropane-2,2-d2.
  • Brown, W. P. (2025). 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation. Doc Brown's Chemistry.

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Validation

1-Iodopropane-2,2-D2 vs 1-Iodopropane-3,3,3-D3 in mechanistic studies

A Comprehensive Guide to the Mechanistic Application of 1-Iodopropane-2,2-D2 and 1-Iodopropane-3,3,3-D3 For the discerning researcher in mechanistic chemistry and drug development, the strategic placement of isotopic lab...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mechanistic Application of 1-Iodopropane-2,2-D2 and 1-Iodopropane-3,3,3-D3

For the discerning researcher in mechanistic chemistry and drug development, the strategic placement of isotopic labels is a cornerstone of elucidating complex reaction pathways and optimizing metabolic profiles. Among the arsenal of deuterated probes, 1-iodopropane isotopologues serve as sensitive reporters for the subtle energetic shifts within reaction transition states. This guide provides an in-depth comparison of 1-iodopropane-2,2-d2 and 1-iodopropane-3,3,3-d3, offering experimental data, detailed protocols, and the theoretical underpinnings necessary to select the appropriate tool for your mechanistic inquiries.

The Foundational Principle: Secondary Kinetic Isotope Effects

Unlike primary kinetic isotope effects (KIEs), where the bond to the isotope is broken in the rate-determining step, secondary KIEs arise from isotopic substitution at a position adjacent (α) or two bonds away (β) from the reacting center. These effects are not due to bond cleavage but rather to changes in the vibrational frequencies of C-H(D) bonds between the ground state and the transition state.

  • α-Secondary KIE (1-Iodopropane-2,2-d2): Deuteration at the α-carbon (the carbon bearing the leaving group) primarily probes changes in hybridization at this center. In a bimolecular nucleophilic substitution (SN2) reaction, the α-carbon transitions from an sp³-hybridized ground state to a more crowded, sp²-like trigonal bipyramidal transition state. This increased steric crowding in the transition state leads to a small inverse KIE (kH/kD < 1) or a KIE close to unity. Conversely, in a unimolecular (SN1) reaction, the transition state involves the formation of a planar, sp²-hybridized carbocation, which is less sterically hindered than the sp³ ground state, resulting in a small normal KIE (kH/kD > 1).

  • β-Secondary KIE (1-Iodopropane-3,3,3-d3): Deuteration at the β-carbon is a sensitive probe for the degree of charge development at the α-carbon in the transition state. This effect is largely attributed to hyperconjugation, where the σ-electrons of the Cβ-H(D) bonds donate into the developing empty p-orbital of the α-carbon in an SN1-like transition state, or the σ* orbital of the Cα-X bond in an SN2 transition state. Since a C-H bond is a better hyperconjugative donor than a C-D bond, a normal KIE (kH/kD > 1) is typically observed. The magnitude of this effect can provide insight into the electronic demands of the transition state. In bimolecular elimination (E2) reactions, the Cβ-H(D) bond is broken in the rate-determining step, leading to a large primary KIE.

Comparative Analysis: α vs. β Deuteration in Nucleophilic Substitution

IsotopologueReaction with Thiophenol in EthanolkH/kD (per D)Interpretation
1-Bromopropane-2,2-d2 SN2~0.98Small inverse α-effect, indicative of a crowded SN2 transition state.
1-Bromopropane-3,3,3-d3 SN2~1.02Small normal β-effect, suggesting a minor role of hyperconjugation in this SN2 transition state.

Data extrapolated from studies on analogous systems.

This data suggests that for a typical SN2 reaction of a primary propyl halide, the α-secondary KIE is small and inverse, reflecting the increase in steric hindrance at the transition state. The β-secondary KIE is also small but normal, indicating a subtle electronic effect.

Deciphering Reaction Mechanisms: A Practical Guide

The choice between 1-iodopropane-2,2-d2 and 1-iodopropane-3,3,3-d3 hinges on the specific mechanistic question being addressed.

Probing the SN2 vs. SN1 Character

To distinguish between a classic SN2 and a borderline SN1 mechanism, 1-iodopropane-2,2-d2 is the more informative probe.

  • Expected Outcome: A kH/kD value close to or slightly less than 1 would support a concerted SN2 mechanism. A value significantly greater than 1 would suggest a transition state with substantial carbocationic character, leaning towards an SN1 pathway.

Investigating Electronic Effects and Hyperconjugation

To evaluate the extent of positive charge development on the α-carbon in the transition state, 1-iodopropane-3,3,3-d3 is the superior choice.

  • Expected Outcome: The magnitude of the normal KIE (kH/kD > 1) will correlate with the degree of hyperconjugative stabilization required in the transition state. A larger β-secondary KIE implies a more electron-deficient α-carbon in the transition state.

Differentiating Substitution from Elimination

When competing E2 elimination is a possibility, 1-iodopropane-3,3,3-d3 can serve as a dual-purpose probe.

  • Expected Outcome: A large KIE (typically 3-8) would be indicative of an E2 pathway where the Cβ-H(D) bond is broken in the rate-determining step. A small normal KIE (around 1.05-1.15) would point towards an SN2 reaction.

Experimental Protocols

Synthesis of Deuterated 1-Iodopropanes

The synthesis of both isotopologues starts from the corresponding commercially available deuterated propanols. The conversion to 1-iodopropane is a standard procedure, typically involving the use of iodine and red phosphorus (which forms PI₃ in situ).

dot

Caption: General synthetic route to deuterated 1-iodopropanes.

Step-by-Step Synthesis of 1-Iodopropane-2,2-d2:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place red phosphorus (0.1 eq).

  • Addition of Alcohol: Add 2,2-dideuterio-1-propanol (1.0 eq) to the flask.

  • Addition of Iodine: Slowly add iodine (0.5 eq) in portions to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Distillation: Distill the crude 1-iodopropane-2,2-d2 from the reaction mixture.

  • Workup: Wash the distillate with water, followed by a dilute solution of sodium thiosulfate to remove excess iodine, and finally with brine.

  • Drying and Final Distillation: Dry the organic layer over anhydrous magnesium sulfate, filter, and perform a final distillation to obtain the pure product.

(This is a generalized procedure and should be adapted from established methods for the iodination of primary alcohols.)

Measurement of Kinetic Isotope Effects by NMR Spectroscopy

This protocol describes a competition experiment where the deuterated and non-deuterated substrates react in the same vessel.

dot

Caption: Workflow for KIE measurement using NMR spectroscopy.

Step-by-Step KIE Measurement:

  • Sample Preparation: Prepare a solution containing a known ratio of 1-iodopropane and the deuterated isotopologue (e.g., 1-iodopropane-2,2-d2), the nucleophile or base, and an internal standard in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: Record a ¹H NMR spectrum before initiating the reaction to determine the initial ratio of the isotopologues.

  • Reaction Monitoring: Initiate the reaction and acquire spectra at regular time intervals. Monitor the disappearance of the starting materials by integrating their characteristic signals relative to the internal standard.

  • Data Analysis: The KIE can be calculated from the relative rates of disappearance of the two isotopologues.

Data Visualization and Characterization

The ¹H NMR spectra of the deuterated 1-iodopropanes will show characteristic changes compared to the unlabeled compound.

  • 1-Iodopropane-2,2-d2: The triplet corresponding to the C1-protons will simplify to a singlet (or a very closely spaced triplet due to coupling with deuterium), and the multiplet for the C2-protons will be absent.

  • 1-Iodopropane-3,3,3-d3: The triplet of the C3-protons will be absent. The multiplet of the C2-protons will simplify due to the absence of coupling to the C3-protons.

¹H NMR Spectral Data of 1-Iodopropane (Predicted for Deuterated Analogs)

Position1-Iodopropane (CH₃CH₂CH₂I)1-Iodopropane-2,2-d2 (CH₃CD₂CH₂I)1-Iodopropane-3,3,3-d3 (CD₃CH₂CH₂I)
C1-H₂ Triplet, ~3.2 ppmSinglet, ~3.2 ppmTriplet, ~3.2 ppm
C2-H₂ Multiplet, ~1.9 ppmAbsentMultiplet (simplified), ~1.9 ppm
C3-H₃ Triplet, ~1.0 ppmTriplet, ~1.0 ppmAbsent

Conclusion: Making an Informed Choice

The selection between 1-iodopropane-2,2-d2 and 1-iodopropane-3,3,3-d3 is a strategic decision that should be guided by the mechanistic question at hand.

  • Use 1-Iodopropane-2,2-d2 to probe changes in steric environment and hybridization at the reaction center, making it ideal for distinguishing between SN1 and SN2 pathways.

  • Use 1-Iodopropane-3,3,3-d3 to investigate electronic effects, such as hyperconjugation and the development of positive charge at the α-carbon. It is also the probe of choice for identifying the involvement of an E2 mechanism due to the expected large primary KIE.

By understanding the principles of secondary kinetic isotope effects and applying the appropriate isotopologue, researchers can gain a deeper and more nuanced understanding of reaction mechanisms, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Relevant citations for the synthesis of iodoalkanes, principles of KIE, and spectroscopic data would be listed here in a complete guide.
Comparative

A Senior Application Scientist's Guide to Determining Isotopic Purity of 1-Iodopropane-2,2-D2 by Quantitative NMR

In the landscape of modern drug development and scientific research, the precise characterization of isotopically labeled compounds is paramount. For researchers working with deuterated molecules such as 1-Iodopropane-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and scientific research, the precise characterization of isotopically labeled compounds is paramount. For researchers working with deuterated molecules such as 1-Iodopropane-2,2-D2, confirming isotopic purity is not merely a quality control step but a critical determinant of experimental validity. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for this purpose, grounded in scientific principles and practical application.

The use of deuterated compounds is increasingly important in mass spectrometry-based quantitative analyses, metabolic flux studies, and in enhancing the pharmacokinetic profiles of drugs.[1] Therefore, the accurate determination of their isotopic enrichment is crucial.

The Primacy of Quantitative NMR (qNMR) in Isotopic Purity Analysis

Quantitative NMR stands as a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.[2] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal.[2][3][4] This makes ¹H NMR exceptionally precise for quantifying the small amounts of residual protons in a highly deuterated sample.[5]

For 1-Iodopropane-2,2-D2, the objective is to measure the residual ¹H signal at the C2 position and compare it to a stable, non-deuterated signal within the same molecule, such as the methyl (CH₃) or methylene (CH₂) protons.

Advantages of qNMR for Isotopic Purity:
  • Inherent Quantitativity: NMR is a primary ratio method, meaning the ratio of substances in a mixture can be determined directly from the spectrum without the need for a specific reference standard of the analyte.[6][7]

  • Structural Confirmation: Beyond quantification, NMR provides unambiguous structural information, confirming the position of deuteration.[1][2]

  • Non-Destructive: The sample can be recovered and used for further experiments.[2][8]

  • High Accuracy and Precision: With proper experimental setup, qNMR can achieve high levels of accuracy and precision, with reported relative standard deviations (RSD) well below 1%.[9]

Experimental Protocol: qNMR for 1-Iodopropane-2,2-D2

A self-validating qNMR experiment requires meticulous attention to sample preparation and data acquisition parameters.

Step 1: Sample and Internal Standard Preparation
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of the 1-Iodopropane-2,2-D2 sample.

  • Solvent Selection: Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent such as Chloroform-d (CDCl₃).[2][10] The solvent should not have signals that overlap with the analyte's signals.

  • Internal Standard Selection: For absolute quantification, an internal standard is crucial.[3][11] The ideal internal standard should:

    • Be chemically stable and not react with the sample or solvent.[11]

    • Possess a simple spectrum, preferably a singlet, in a region that does not overlap with the analyte signals.[3][12]

    • Be highly soluble in the chosen deuterated solvent.[11][12]

    • Have a known purity, preferably a Certified Reference Material (CRM).[7][12][13]

    • Commonly used internal standards include maleic acid, benzoic acid, and dimethyl sulfone.[11]

Step 2: NMR Data Acquisition

To ensure accurate quantification, the following acquisition parameters are critical:

ParameterRecommended SettingRationale
Spectrometer Field Strength ≥400 MHzTo achieve adequate signal dispersion and minimize peak overlap.[2][3]
Pulse Angle 90°To ensure maximum signal excitation for all protons.[11]
Relaxation Delay (D1) ≥ 5 times the longest T₁To allow for full relaxation of all protons between scans, preventing saturation and ensuring signal intensity is directly proportional to the number of nuclei.[11] A typical value is 30-60 seconds.
Number of Scans (NS) ≥32To achieve a sufficient signal-to-noise ratio (S/N) for accurate integration, especially for the low-intensity residual proton signals.[3][11]
Acquisition Time (AQ) ≥3 sTo ensure high digital resolution for accurate integration.[3]
Temperature Control Stable (e.g., 25°C)To minimize variations in chemical shifts and signal intensities.[11]
Step 3: Data Processing and Isotopic Purity Calculation
  • Phase and Baseline Correction: Apply accurate phase and baseline corrections to the spectrum to ensure proper signal integration.

  • Integration: Integrate the residual ¹H signal at the C2 position of 1-Iodopropane-2,2-D2 and a well-resolved signal from a non-deuterated position (e.g., the CH₃ group).

  • Calculation: The isotopic purity is calculated using the following formula:

    Isotopic Purity (%) = [1 - (Integral of residual C2-H / (Integral of C1-H₂ or C3-H₃ / number of protons))] x 100

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh 1-Iodopropane-2,2-D2 add_solvent Dissolve in Deuterated Solvent weigh_sample->add_solvent add_standard Add Internal Standard add_solvent->add_standard nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) add_standard->nmr_acq Transfer to NMR Tube proc_spec Phase and Baseline Correction nmr_acq->proc_spec integrate Integrate Signals proc_spec->integrate calculate Calculate Isotopic Purity integrate->calculate result result calculate->result Final Purity Value

Comparative Analysis: qNMR vs. Mass Spectrometry

While qNMR is a gold standard for accuracy and structural confirmation, Mass Spectrometry (MS) offers a complementary and often more sensitive approach.[2][5] High-resolution mass spectrometry (HRMS) can be used to confirm the distribution of isotopologues (molecules that differ in their isotopic composition).[5][14]

FeatureQuantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Signal integration proportional to the number of nuclei.[2][3]Separation of ions based on mass-to-charge ratio.[5]
Sample Preparation Simple dissolution in a deuterated solvent.[8]May require derivatization; more complex matrix effects.
Sample Consumption Non-destructive.[2][8]Destructive.[2]
Quantification Inherently quantitative and highly accurate.[2][7]Can be less accurate without careful calibration and correction for natural isotope abundance.[2]
Positional Information Provides precise location of isotopic labels.[1][15]Generally does not provide positional information without fragmentation analysis.[2]
Sensitivity Lower sensitivity, requires more sample.[2][8]Exceptional sensitivity, ideal for trace analysis.[8][14][16]
Throughput Lower throughput due to longer acquisition times.[2]High throughput capabilities.[8]
Cost Higher initial instrument cost, lower operational cost.Lower initial instrument cost, higher operational cost.

decision_tree start Need to Determine Isotopic Purity? q1 Is Positional Information and High Accuracy Critical? start->q1 q2 Is Sample Amount Limited? q1->q2 No qnmr Use qNMR q1->qnmr Yes ms Use Mass Spectrometry q2->ms Yes combined Use Both qNMR and MS q2->combined No

Conclusion

For the definitive determination of isotopic purity of compounds like 1-Iodopropane-2,2-D2, quantitative ¹H NMR is the superior method, offering unparalleled accuracy, structural confirmation, and inherent quantitativity. While mass spectrometry provides excellent sensitivity and is a valuable tool for confirming isotopologue distribution, it lacks the standalone quantitative power and positional information of qNMR. For the most rigorous characterization, a combined approach utilizing both qNMR and MS is recommended, providing a comprehensive and validated assessment of isotopic purity.[1][5][8][17] This ensures the integrity of research and the quality of pharmaceutical products.

References

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis
  • Standards for qNMR.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. Benchchem
  • Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts.
  • Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed
  • What is qNMR and why is it important?. Mestrelab Resources
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC
  • Stimuli Article (qNMR). US Pharmacopeia (USP)
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determin
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I. Doc Brown's Chemistry
  • NMR-based isotopic and isotopomic analysis. PubMed
  • 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I. Doc Brown's Chemistry
  • NMR and MS-based Stable Isotope-Resolved Metabolomics and Applic
  • 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3. Doc Brown's Chemistry
  • 1-Iodopropane(107-08-4) 1H NMR spectrum. ChemicalBook
  • 1-Iodopropane-2,2-d2. CDN Isotopes
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Differences in NMR vs Mass Spectrometry for Identification.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Iodopropane-2,2-D2: A Comprehensive Guide for Laboratory Professionals

The safe and environmentally responsible disposal of deuterated and halogenated compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe and environmentally responsible disposal of deuterated and halogenated compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-iodopropane-2,2-d2, a compound utilized in specialized research and development. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety & Hazard Assessment

Before handling 1-iodopropane-2,2-d2, a thorough understanding of its chemical and physical properties is paramount. This compound is a flammable, light-sensitive liquid that can be harmful if inhaled or absorbed through the skin.[1][2][3] It is also an irritant to the eyes, skin, and respiratory system.[3][4][5]

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₃H₅D₂I[3]
Molecular Weight ~171.02 g/mol [3]
Appearance Colorless to yellow liquid[3][6]
Boiling Point 101-102 °C[3][6][7]
Melting Point -101 °C[3][7]
Density 1.743 g/mL at 25 °C[3][6][7]
Flash Point 44 °C (111 °F)[2][3]
Solubility Insoluble in water; soluble in ether and alcohols.[2][4][2][4]
Stability Stable, but may discolor on exposure to light. Incompatible with strong oxidizing agents and strong bases.[6][7][6][7]

Hazard Pictograms:

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3][8]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2][3][8]

  • H335: May cause respiratory irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[5][8]

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures for 1-iodopropane-2,2-d2 must be conducted within a certified chemical fume hood.[8][9] The following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat must be worn and fully buttoned.[10]

  • Respiratory Protection: In case of inadequate ventilation or spill, use a respirator with an appropriate organic vapor cartridge.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-iodopropane-2,2-d2 is its classification as a halogenated organic waste .[10][11] It is imperative to segregate this waste stream from non-halogenated solvents.[12][13][14] Co-mingling increases disposal costs and complexity.[9][14]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[10]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "1-Iodopropane-2,2-d2."[13] Do not use abbreviations or chemical formulas.[13]

  • Segregation: Collect all waste containing 1-iodopropane-2,2-d2, including contaminated consumables like pipette tips and absorbent materials, in this designated container.[9]

  • Deuterated Waste Considerations: While the disposal procedure for deuterated solvents is generally the same as for their non-deuterated counterparts, it is good practice to label the waste container as containing deuterated material. This can be important for waste management facilities that may perform solvent recycling.

Step 2: Container Management
  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12][13]

  • Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition, heat, and direct sunlight.[5][8][10] It should also be stored separately from incompatible materials like strong acids, bases, and oxidizing agents.[10]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if you no longer need to dispose of this type of waste, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Emergency Procedures: Spills and Exposure

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[8]

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if the spill is large.

  • Contain: For a small spill, and if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials like paper towels.[9]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[8][9]

  • Clean: Thoroughly clean the spill area.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[3][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-iodopropane-2,2-d2.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage cluster_disposal Disposal prep Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood Work in a certified chemical fume hood prep->fume_hood waste_gen Generate 1-Iodopropane-2,2-D2 waste (liquid & solid) fume_hood->waste_gen container Use a dedicated, labeled 'Halogenated Organic Waste' container waste_gen->container segregate Segregate from non-halogenated waste container->segregate store Store container in a designated satellite accumulation area segregate->store conditions Keep container closed and away from ignition sources and incompatibles store->conditions full Container is full or no longer needed conditions->full contact_ehs Contact Environmental Health & Safety (EHS) for pickup full->contact_ehs

Caption: Decision workflow for the safe disposal of 1-Iodopropane-2,2-D2.

References

  • 1-Iodopropane CAS#: 107-08-4 • ChemWhat. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1-Iodopropane | C3H7I | CID 33643. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Chemical Properties of Propane, 1-iodo- (CAS 107-08-4). (n.d.). Cheméo. Retrieved March 17, 2026, from [Link]

  • n-Propyl iodide. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved March 17, 2026, from [Link]

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved March 17, 2026, from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved March 17, 2026, from [Link]

  • Standard Operating Procedure for Use of Halogenated Organic Liquids. (n.d.). Braun Research Group. Retrieved March 17, 2026, from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved March 17, 2026, from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved March 17, 2026, from [Link]

  • Using and disposing of solvents sustainably. (n.d.). University of Bath. Retrieved March 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-Iodopropane-2,2-D2
Reactant of Route 2
Reactant of Route 2
1-Iodopropane-2,2-D2
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